(2-methyl-1H-indol-5-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1H-indol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQPOLJBMYZUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482784 | |
| Record name | 1-(2-Methyl-1H-indol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36798-25-1 | |
| Record name | 1-(2-Methyl-1H-indol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-1H-indol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-methyl-1H-indol-5-yl)methanamine basic properties
An In-Depth Technical Guide on the Basic Properties of (2-methyl-1H-indol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a 2-methyl substituted indole scaffold with a methanamine group at the 5-position. The indole ring is a privileged pharmacophore, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin. As such, derivatives of this compound are of significant interest in medicinal chemistry and drug discovery as potential modulators of various physiological pathways. Understanding the fundamental physicochemical properties, particularly the basicity (pKa), is critical for predicting its physiological behavior, designing new derivatives, and developing analytical methods.
This guide provides a detailed overview of the basic properties of this compound, including a reasoned estimation of its pKa value, a discussion of its potential pharmacological context, and a comprehensive experimental protocol for its empirical determination.
Core Basic Properties: pKa Estimation
The basicity of an amine is quantified by the pKa of its conjugate acid. While no experimentally determined pKa value for this compound is readily available in the scientific literature, a reliable estimation can be made by structural analogy to well-characterized amines.
The key structural feature determining the basicity of this compound is the primary amino group attached to a methylene (-CH₂-) spacer, which is in turn bonded to the aromatic indole ring. This structure is analogous to benzylamine, where the amino group is also insulated from the aromatic ring by a methylene bridge. This is in stark contrast to aniline, where the amino group is directly attached to the aromatic ring, leading to the delocalization of the nitrogen's lone pair of electrons into the π-system and a significant reduction in basicity.
Comparative Analysis
The experimental pKa values of benzylamine and aniline provide a clear framework for estimating the basicity of the target compound.
| Compound | Structure | pKa of Conjugate Acid |
| Aniline | C₆H₅NH₂ | 4.6[1][2] |
| Benzylamine | C₆H₅CH₂NH₂ | 9.33[3][4] |
The pKa of benzylamine's conjugate acid is approximately 9.33, indicating it is a significantly stronger base than aniline (pKa of conjugate acid ≈ 4.6)[1][2][3][4]. This is because the methylene spacer in benzylamine prevents the nitrogen's lone pair from participating in the resonance of the benzene ring, keeping it localized and more available for protonation.
This compound is structurally a substituted benzylamine analog. The aminomethyl group is not directly attached to the aromatic system, so its basicity is expected to be much closer to that of benzylamine than aniline. Furthermore, the 2-methyl group on the indole ring is an electron-donating group, which slightly increases the electron density in the aromatic system. This effect is expected to minimally increase the basicity of the amine, potentially making it a slightly stronger base than benzylamine.
Estimated pKa: Based on this analysis, the pKa of the conjugate acid of this compound is estimated to be in the range of 9.3 to 9.6 .
References
(2-methyl-1H-indol-5-yl)methanamine chemical structure and IUPAC name
An In-Depth Technical Guide to (2-methyl-1H-indol-5-yl)methanamine
Chemical Identity and Structure
This compound is a chemical compound belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This compound features a methyl group at the 2-position and a methanamine group at the 5-position of the indole ring system.
IUPAC Name
The systematic and unambiguous name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
Chemical Structure
The structure consists of a bicyclic indole core, which is composed of a fused benzene and pyrrole ring. Key substitutions on this core define the molecule's identity:
-
A methyl group (-CH₃) is attached to the second carbon atom of the indole ring.
-
A methanamine group (-CH₂NH₂) is attached to the fifth carbon atom of the indole ring.
Below is a diagram illustrating the logical relationship of the components forming the chemical structure.
Physicochemical Data
Quantitative data for this compound is summarized below. This information is critical for its application in experimental settings, particularly in drug design and development where properties like solubility and molecular weight are key.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂ | |
| Molecular Weight | 160.22 g/mol | |
| CAS Number | 208886-57-5 | |
| Canonical SMILES | CC1=CNC2=C1C=C(C=C2)CN | |
| InChI Key | YQGFFQEHDJWBGC-UHFFFAOYSA-N |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a nitrile or an amide precursor. Below is a generalized experimental workflow for its synthesis via the reduction of 2-methyl-5-cyano-1H-indole.
Reduction of 2-methyl-5-cyano-1H-indole
Objective: To synthesize this compound by reducing the nitrile group of 2-methyl-5-cyano-1H-indole.
Materials:
-
2-methyl-5-cyano-1H-indole
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Addition of Precursor: Slowly add a solution of 2-methyl-5-cyano-1H-indole in anhydrous THF to the LiAlH₄ suspension while maintaining a controlled temperature (typically 0 °C to room temperature).
-
Reaction: Stir the mixture at room temperature or under reflux for a specified period until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Workup: Filter the resulting mixture to remove aluminum salts. Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography or crystallization.
The following diagram outlines the experimental workflow for the synthesis and purification process.
Potential Applications in Drug Development
Indole-based compounds are scaffolds for a wide range of pharmacologically active agents. The methanamine group in this compound makes it a valuable building block, particularly for developing ligands for receptors and enzymes that have an anionic binding pocket. It can serve as a precursor for the synthesis of more complex molecules targeting, for example, serotonin receptors or other CNS targets.
A hypothetical signaling pathway where a derivative of this compound might act as a serotonin receptor agonist is depicted below.
(2-methyl-1H-indol-5-yl)methanamine CAS number and molecular weight
Technical Guide: (2-methyl-1H-indol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feature in many biologically active natural products and synthetic compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a summary of the available information on this compound, including its chemical properties and potential therapeutic applications based on the activities of related indole derivatives.
It is important to note that while the foundational chemical data for this specific compound is available, detailed experimental protocols and elucidated signaling pathways are not extensively documented in publicly accessible literature. Therefore, this guide also presents information on closely related compounds to provide a contextual understanding of its potential synthesis and biological activities.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 36798-25-1 |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | This compound |
Synthesis
Representative Experimental Protocol: Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine
A detailed protocol for the synthesis of the related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine has been reported.[1][2][3] The process involves the deprotection of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione.[1][2][3]
Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride: A mixture of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione (2 g, 6.3 mmol) and hydrazine hydrate (1 mL, 31.6 mmol) in methanol (20 mL) is refluxed for 3 hours.[1] The excess methanol is removed under reduced pressure. Water (10 mL) and concentrated HCl (10 mL) are added to the residue, and the mixture is heated with stirring for 3 hours at 70 °C. After filtering the precipitate, the aqueous layer is evaporated. The resulting residue is washed with acetone and dried.[1]
Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine: The dihydrochloride salt (1 g, 4.56 mmol) is dissolved in water (8 mL). A 40% NaOH solution is added dropwise at room temperature until the pH reaches 9. The solution is then extracted with CH₂Cl₂ (2 x 10 mL). The combined organic phases are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the final product.[1]
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an indolylmethanamine derivative, based on the protocol for the related compound.
Caption: General synthesis workflow for an indolylmethanamine derivative.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is limited, the broader class of indole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[4] These activities provide a basis for predicting the potential therapeutic applications of this compound.
| Potential Biological Activity | Description |
| Anticancer | Indole derivatives have been shown to exhibit anticancer properties by targeting various cellular processes involved in cancer development.[5] Some compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5][6] |
| Antimicrobial | Many indole-based compounds have demonstrated antibacterial and antifungal properties.[4] |
| Anti-inflammatory | Certain indole derivatives have shown potential as anti-inflammatory agents.[7] |
| Analgesic | The indole scaffold is present in compounds that exhibit analgesic effects. |
| Antidepressant | Some indole derivatives have been investigated for their antidepressant effects.[8] |
| Central Nervous System (CNS) Activity | Certain indole alkaloids are known to interact with neurotransmitter receptors in the brain, suggesting potential applications in treating neurological disorders. |
Signaling Pathways
There is currently no specific information available in the public domain detailing the signaling pathways modulated by this compound. Research into the biological activities of various indole derivatives suggests that they can interact with a multitude of targets. For instance, some anticancer indole compounds are known to interfere with tubulin polymerization, a critical process in cell division.[5][6] Others may act as inhibitors of specific enzymes like histone deacetylases (HDACs) or kinases involved in cancer cell proliferation.[8] Further research is required to elucidate the specific mechanism of action and signaling pathways associated with this compound.
Conclusion
This compound is a compound of interest due to its indole core structure, which is associated with a wide range of biological activities. While detailed experimental data for this specific molecule is not extensively available, the information on related compounds provides a valuable framework for future research. The synthesis of this compound is likely achievable through established organic chemistry methods, and it holds potential for investigation in various therapeutic areas, particularly in oncology and infectious diseases. Further in-depth studies are necessary to fully characterize its biological profile and therapeutic potential.
References
- 1. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]
- 8. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-methyl-1H-indol-5-yl)methanamine: A Technical Guide to its Synthesis, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-methyl-1H-indol-5-yl)methanamine is a tryptamine derivative with significant potential in medicinal chemistry, primarily owing to its structural resemblance to endogenous neurotransmitters and other psychoactive compounds. This technical guide provides a comprehensive overview of the synthesis, historical context, and potential biological activity of this compound. While direct research on this specific molecule is limited, this document consolidates information from related indole derivatives to present plausible synthetic routes, a historical perspective on its discovery, and a hypothesized mechanism of action centered on serotonergic pathways. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutic agents based on the 2-methylindole scaffold.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] this compound, a derivative of this versatile heterocycle, belongs to the broader class of tryptamines, which are known to interact with various receptors in the central nervous system. Its structure, featuring a methyl group at the 2-position and a methanamine substituent at the 5-position of the indole ring, suggests potential interactions with serotonin receptors, making it a compound of interest for the development of novel therapeutics targeting neurological and psychiatric disorders. This guide will delve into the synthetic pathways to access this molecule, trace its likely historical origins within the broader context of indole chemistry, and explore its potential biological targets and signaling pathways.
Synthesis of this compound
Proposed Synthetic Pathway
A viable two-step synthesis is proposed, starting from a suitable substituted aniline and proceeding through a Fischer indole synthesis to form the 2-methylindole core, followed by the reduction of a nitrile group at the 5-position.
Step 1: Synthesis of 5-cyano-2-methyl-1H-indole
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2] In this proposed route, 4-aminobenzonitrile would be the starting material.
-
Reaction: Diazotization of 4-aminobenzonitrile followed by reduction to the corresponding hydrazine. The resulting 4-cyanophenylhydrazine is then reacted with acetone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to yield 5-cyano-2-methyl-1H-indole.
Step 2: Reduction of 5-cyano-2-methyl-1H-indole to this compound
The nitrile group of 5-cyano-2-methyl-1H-indole can be reduced to a primary amine using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH4).[3][4]
-
Reaction: 5-cyano-2-methyl-1H-indole is treated with an excess of LiAlH4 in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[3] The reaction is typically performed under an inert atmosphere and at reduced temperatures to control its exothermicity. Aqueous workup is then carefully performed to quench the excess hydride and hydrolyze the intermediate aluminum complexes to afford this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on the reduction of a nitrile precursor.
Table 1: Reagents and Materials for the Reduction of 5-cyano-2-methyl-1H-indole
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-cyano-2-methyl-1H-indole | 156.18 | 5.0 g | 0.032 |
| Lithium Aluminium Hydride (LiAlH4) | 37.95 | 3.6 g | 0.095 |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
| Water | 18.02 | 3.6 mL | 0.20 |
| 15% Sodium Hydroxide Solution | 40.00 | 3.6 mL | - |
| Water | 18.02 | 10.8 mL | 0.60 |
| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with Lithium Aluminium Hydride (3.6 g, 0.095 mol) and anhydrous diethyl ether (100 mL).
-
A solution of 5-cyano-2-methyl-1H-indole (5.0 g, 0.032 mol) in anhydrous diethyl ether (100 mL) is placed in the dropping funnel.
-
The LiAlH4 suspension is cooled to 0 °C in an ice bath. The solution of the indole is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cooled to 0 °C, and the excess LiAlH4 is quenched by the slow, dropwise addition of water (3.6 mL), followed by 15% aqueous sodium hydroxide (3.6 mL), and finally water (10.8 mL).
-
The resulting granular precipitate of aluminum salts is removed by filtration and washed with diethyl ether.
-
The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Discovery and History
A definitive historical account detailing the first synthesis and discovery of this compound is not prominently documented in scientific literature. However, its origins can be contextualized within the broader history of indole chemistry and the systematic exploration of tryptamine analogs for their pharmacological properties.
The indole scaffold has been a subject of intense scientific investigation since the late 19th century, with the elucidation of the structure of indigo dye. The early 20th century saw the discovery of tryptamine and its derivatives, including the neurotransmitter serotonin (5-hydroxytryptamine), which spurred significant interest in the synthesis and biological evaluation of a vast number of indole-containing compounds.[1]
It is highly probable that this compound was first synthesized during the mid to late 20th century as part of medicinal chemistry programs aimed at understanding the structure-activity relationships (SAR) of tryptamine derivatives. Researchers in both academic and industrial settings systematically modified the tryptamine scaffold at various positions to probe the effects on receptor binding and functional activity, particularly at serotonin receptors. The introduction of a methyl group at the 2-position and the shifting of the aminoethyl side chain to a methanamine at the 5-position would have been logical steps in these explorations.
While the specific discovery of this compound may not be a landmark event, its existence is a testament to the extensive efforts to map the chemical space around the indole nucleus for the development of novel therapeutic agents.
Biological Activity and Signaling Pathways
Direct pharmacological studies on this compound are not extensively reported. However, based on its structural similarity to serotonin and other tryptamine derivatives, it is reasonable to hypothesize that its primary biological targets are serotonin (5-HT) receptors.
Hypothesized Target: Serotonin Receptors
The tryptamine core of this compound strongly suggests an affinity for various serotonin receptor subtypes. The substitution pattern on the indole ring and the nature of the aminoalkyl side chain are key determinants of receptor selectivity and functional activity (agonist, partial agonist, or antagonist). Halogenated N,N-dimethyltryptamines, for instance, exhibit high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7.[5]
It is plausible that this compound also interacts with one or more of these receptors. The presence of the 2-methyl group could influence its metabolic stability and receptor binding profile compared to unsubstituted tryptamines.
Potential Signaling Pathways
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.
-
5-HT1 Receptor Family: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
5-HT2 Receptor Family: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
-
5-HT4, 5-HT6, and 5-HT7 Receptor Families: These receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.
The following diagram illustrates a hypothetical signaling pathway for this compound, assuming it acts as an agonist at a Gq-coupled 5-HT2 receptor.
Caption: Hypothesized Gq-coupled 5-HT2 receptor signaling pathway for this compound.
Conclusion
This compound represents an intriguing yet underexplored molecule within the vast landscape of indole derivatives. While direct historical and pharmacological data are scarce, its synthesis is achievable through established chemical methodologies. Based on its structural characteristics, it is a promising candidate for interacting with serotonin receptors, and further investigation into its specific receptor binding profile and functional activity is warranted. This technical guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this and related compounds, with the ultimate goal of developing novel therapeutic agents for a range of neurological and psychiatric conditions. The modular nature of the proposed synthesis allows for the generation of a library of analogs for comprehensive structure-activity relationship studies, which will be crucial in elucidating the full therapeutic potential of this chemical scaffold.
References
Uncharted Territory: The Mechanism of Action of (2-methyl-1H-indol-5-yl)methanamine
Disclaimer: As of late 2025, a thorough review of publicly available scientific literature reveals no specific experimental data detailing the mechanism of action, receptor binding profile, or downstream signaling pathways for the compound (2-methyl-1H-indol-5-yl)methanamine. Therefore, this technical guide will address the topic by summarizing the known biological activities of structurally related compounds to provide a hypothetical framework for its potential pharmacological profile. All discussions regarding its mechanism are speculative and intended to guide future research.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] The subject of this guide, this compound, is an organic compound featuring a 2-methyl substituted indole ring with a methanamine group at the 5-position.[5] Its structure suggests potential as a scaffold for developing new therapeutic agents.[5]
Inferred Pharmacological Profile from Analogous Structures
While direct data is absent, the activities of analogous compounds containing either the 2-methyl-indole or the indol-5-yl moiety can offer insights into potential, unverified biological targets.
1. Activities Associated with the 2-Methyl-Indole Core: The 2-methyl-indole structure is a component of various compounds with demonstrated pharmacological effects.
-
Antimicrobial and Antifungal Activity: Indole derivatives, including those with a methyl group, are known to possess antifungal and antibacterial properties.[1] For instance, certain 2-methyl indole-3-carboxaldehyde derivatives have been investigated as potential inhibitors of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[6]
-
Enzyme Inhibition:
-
Aromatase Inhibition: 2-methyl indole hydrazone derivatives have shown aromatase (CYP19A1) inhibitory activity, suggesting a potential role in therapies for estrogen receptor-positive breast cancer.[7]
-
17β-Hydroxysteroid Dehydrogenase Type 5 (17β-HSD5) Inhibition: A potent and selective inhibitor of 17β-HSD5, an enzyme implicated in castration-resistant prostate cancer, features a 5-methyl-1H-indol-2-yl carbonyl core, highlighting the relevance of the substituted indole nucleus in enzyme inhibition.[8]
-
2. Activities Associated with the Indol-5-yl Moiety: The substitution pattern at the 5-position of the indole ring is critical for interaction with various biological targets.
-
Anti-inflammatory Activity: A series of 3-(indol-5-yl)-indazole derivatives were identified as potent antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex, a key player in inflammatory responses to gram-negative bacteria, suggesting potential applications in treating acute lung injury.[9]
-
Anticancer Activity: Novel indole derivatives with substitutions at the 5-position have been designed as modulators of the orphan nuclear receptor Nur77, which can trigger endoplasmic reticulum stress-induced apoptosis in cancer cells.[10]
-
Xanthine Oxidase Inhibition: 5-(1H-indol-5-yl)isoxazole derivatives have been developed as potent inhibitors of xanthine oxidase, a target for treating hyperuricemia and gout.[11]
The diagram below illustrates the structural relationship between the target compound and the classes of analogs with known biological activities.
Hypothetical In Silico Workflow for Target Prediction
In the absence of experimental data, a common and powerful approach in modern drug discovery is the use of in silico (computational) methods to predict potential biological targets and pharmacokinetic properties. A typical workflow for a novel compound like this compound is outlined below.
Experimental Protocols: A Computational Approach
-
Ligand Preparation:
-
Objective: To generate a high-quality, low-energy 3D conformation of the molecule for use in subsequent computational steps.
-
Methodology:
-
The 2D structure of this compound is drawn or generated from its SMILES notation.
-
The structure is converted to a 3D format.
-
Hydrogen atoms are added, and the molecule is assigned appropriate atom types and partial charges using a force field (e.g., MMFF94).
-
The geometry is optimized through energy minimization to find a stable, low-energy conformation.
-
-
-
Target Prediction/Identification:
-
Objective: To identify a list of potential protein targets based on the principle of chemical similarity.
-
Methodology (Chemogenomic Approach):
-
The chemical structure of the compound is encoded into various molecular fingerprints (e.g., ECFP4, MACCS keys) and descriptors.[12]
-
These representations are used as input for pre-trained machine learning models that have learned the relationships between chemical structures and known protein targets from large databases (e.g., ChEMBL).[13]
-
The model outputs a ranked list of potential protein targets with associated prediction scores, suggesting which proteins the compound is most likely to bind to.
-
-
-
Molecular Docking:
-
Objective: To predict the binding mode and estimate the binding affinity of the compound to the putative protein targets identified in the previous step.
-
Methodology:
-
Obtain the 3D crystal structure of a high-priority protein target from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and defining the binding site (active site).
-
Use a docking algorithm (e.g., AutoDock, Glide) to systematically sample different orientations and conformations (poses) of the prepared ligand within the receptor's binding site.
-
Score the generated poses using a scoring function to estimate the binding free energy (e.g., kcal/mol). The pose with the best score is considered the most likely binding mode.
-
-
-
ADMET Prediction:
-
Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.
-
Methodology:
-
The molecular structure is used as input for various predictive models.
-
Properties such as aqueous solubility, Caco-2 cell permeability (for intestinal absorption), blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicities (e.g., hERG inhibition, mutagenicity) are calculated based on established quantitative structure-activity relationship (QSAR) models.[14]
-
-
The following diagram illustrates this hypothetical computational workflow.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated through experimental investigation, the known activities of its structural analogs suggest several plausible—though entirely hypothetical—avenues for exploration. These include roles in antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory pathways. The application of a structured in silico workflow represents a logical first step to refine these hypotheses and prioritize targets for future in vitro and in vivo validation. Until such studies are conducted and published, any discussion on the compound's mechanism of action must be considered speculative.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 36798-25-1 [smolecule.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol: a novel, potent and selective type 5 17β-hydroxysteroid dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of N1-(2-(adamantan-1-yl)-1H-indol-5-yl)-N2-(substituent)-1,2-dicarboxamides as anticancer agents targeting Nur77-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Latent Therapeutic Potential of (2-methyl-1H-indol-5-yl)methanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The (2-methyl-1H-indol-5-yl)methanamine scaffold represents a promising, yet underexplored, area in medicinal chemistry. While direct biological activity data for its derivatives are scarce in publicly available literature, the broader family of indole-containing compounds has demonstrated a vast range of pharmacological effects. This technical guide aims to provide a comprehensive overview of the current landscape, drawing insights from structurally related analogs to inform future research and development. We will explore potential therapeutic applications, present relevant experimental protocols for biological evaluation, and offer a framework for the systematic investigation of this intriguing class of molecules.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with diverse biological activities. The specific substitution pattern of this compound offers a unique chemical space for the design of novel therapeutic agents. Although comprehensive studies on this particular scaffold are not widely reported, analysis of related structures suggests potential for interaction with various biological targets, including but not limited to G-protein coupled receptors (GPCRs) and enzymes. This guide will synthesize available information on analogous compounds to provide a foundational understanding for researchers entering this area.
Synthesis of the Core Scaffold
Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine Dihydrochloride [1]
A mixture of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione and hydrazine hydrate in methanol is refluxed. After removal of excess methanol, water and concentrated HCl are added, and the mixture is heated. Following filtration and evaporation, the residue is washed with acetone and dried to yield (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride.[1]
Potential Biological Activities and Targets: Insights from Analogs
Given the limited direct data on this compound derivatives, we turn to related indole structures to infer potential biological activities. The following sections summarize the activities of various indole derivatives, providing a rationale for future screening of the target compounds.
Anticancer Activity
Numerous indole derivatives have been investigated for their potential as anticancer agents. For instance, 2,6-di-substituted indole derivatives have been identified as potent inhibitors of METTL3, a promising therapeutic target in oncology.[2]
Table 1: In Vitro Anticancer Activity of Representative Indole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (nM) | Reference |
| 16e (a 2,6-di-substituted indole) | MOLM-13 (AML) | Cell Proliferation | - | [2] |
| SKOV3 (Ovarian) | Cell Proliferation | - | [2] | |
| 7s (a 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea) | H460 (Lung) | Cytotoxicity | < 20 µM | [3] |
Note: Specific IC50 values for compound 16e were not provided in the abstract.
Enzyme Inhibition
The indole scaffold is a common feature in various enzyme inhibitors. Derivatives have been shown to inhibit kinases, methyltransferases, and other enzymes implicated in disease.
Table 2: Enzyme Inhibitory Activity of Representative Indole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| 16e (a 2,6-di-substituted indole) | METTL3 | Biochemical Assay | 0.49 ± 0.30 | [2] |
| A 1H-(indole-5-yl)-3-substituted-1,2,4-oxadiazole | 5-LOX | In Vitro Inhibition | 18.78 µg/mL | [4] |
| A 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol | 17β-HSD5 | HTS | - | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for the biological evaluation of novel this compound derivatives. These protocols are adapted from studies on related indole compounds.
METTL3 Inhibition Assay[2]
This assay evaluates the ability of a compound to inhibit the methyltransferase activity of METTL3.
Workflow for METTL3 Inhibition Assay
Workflow for a typical METTL3 enzyme inhibition assay.
Materials:
-
METTL3 enzyme
-
RNA substrate
-
S-adenosylmethionine (SAM)
-
Test compounds
-
Assay buffer
-
Detection reagents (e.g., luminescence-based)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the METTL3 enzyme, RNA substrate, and SAM to the wells of a microplate.
-
Add the test compounds to the respective wells.
-
Incubate the plate at a specified temperature for a defined period.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 values.
In Vitro Cytotoxicity Assay (MTT Assay)[6]
This assay determines the effect of a compound on the proliferation of cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Cancer cell lines (e.g., H460, HepG2, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Signaling Pathways and Logical Relationships
The potential interaction of this compound derivatives with various cellular targets suggests their involvement in complex signaling pathways. Based on the activities of related indole compounds, these pathways could include those regulating cell cycle, apoptosis, and inflammation.
Hypothesized Signaling Pathway for an Anticancer Indole Derivative
A potential signaling pathway for an anticancer indole derivative.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for its derivatives are currently limited, the rich pharmacology of the broader indole family provides a strong rationale for their investigation. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a range of biological assays, including but not limited to those targeting cancer, inflammation, and neurological disorders. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for unlocking the therapeutic potential of this intriguing class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol: a novel, potent and selective type 5 17β-hydroxysteroid dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of (2-methyl-1H-indol-5-yl)methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-methyl-1H-indol-5-yl)methanamine is a molecule belonging to the indole class of compounds, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities. While direct and extensive research on this specific molecule is limited, the vast body of literature on structurally related indole derivatives provides a strong foundation for predicting its potential therapeutic targets. This technical guide synthesizes the available preclinical data on analogous compounds to elucidate the most promising avenues for investigation. The primary focus will be on potential applications in oncology, inflammation, and central nervous system (CNS) disorders. This document aims to serve as a comprehensive resource, providing detailed experimental methodologies, quantitative data from related compounds, and visual representations of key signaling pathways to guide future research and drug discovery efforts centered on this compound.
Introduction to the Indole Scaffold
The indole nucleus is a ubiquitous structural motif found in a vast array of natural products and synthetic molecules with significant biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. Derivatives of indole have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and CNS-active drugs. The 2-methyl and 5-methanamine substitutions on the indole core of the title compound provide specific steric and electronic features that are likely to influence its binding affinity and selectivity for various biological targets.
Potential Therapeutic Areas and Targets
Based on the pharmacological profiles of structurally similar indole derivatives, the following therapeutic areas and molecular targets are proposed for this compound.
Oncology
The indole scaffold is a prominent feature in numerous anticancer agents. The potential anticancer activity of this compound can be attributed to the modulation of several key signaling pathways and enzymes involved in cancer cell proliferation, survival, and angiogenesis.
Many indole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and progression.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy. Structurally related indole compounds have demonstrated significant VEGFR-2 inhibitory activity.
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Indole-based molecules have been developed as potent and selective PI3K inhibitors.
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in the regulation of transcription and is a promising target in oncology. Adamantane-indole derivatives have been reported as CDK9 inhibitors.
Indole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of the orphan nuclear receptor Nur77.
Quantitative Data: Anticancer Activity of Related Indole Derivatives
| Compound/Derivative Class | Target/Cell Line | IC50 (nM) | Reference |
| 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1][2][3]triazine derivative (BMS-540215) | VEGFR-2 | - | [4] |
| Pyrrolo[2,1-f][1][2][3]triazine derivative (CYH33) | PI3Kα | 5.9 | [5] |
| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivative (7l) | SGC-7901 (Gastric Cancer) | 2260 | [6] |
| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives | H460 (Lung), HepG2 (Liver), MCF-7 (Breast) | < 20,000 | [7] |
Signaling Pathways
Proposed inhibition of the VEGFR-2 signaling pathway.
Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Inflammation
Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of key enzymes in inflammatory pathways.
-
Cytosolic Phospholipase A2α (cPLA2α): This enzyme is responsible for the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins and leukotrienes. The 1-benzyl-indole scaffold has been associated with cPLA2α inhibition.
-
5-Lipoxygenase (5-LO): 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
Quantitative Data: Anti-inflammatory Activity of Related Indole Derivatives
| Compound/Derivative Class | Target | IC50 (nM) | Reference |
| 1-Benzyl-indole derivatives | cPLA2α | Varies | [1] |
| 2-amino-5-hydroxyindole derivatives | 5-LO | ~300 | [8] |
Central Nervous System (CNS) Disorders
The indole core is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making it a valuable scaffold for designing ligands for serotonin receptors.
-
Serotonin Receptors (e.g., 5-HT2C): These receptors are involved in the regulation of mood, appetite, and other CNS functions. Indole-based compounds have been developed as both agonists and antagonists of various 5-HT receptors.
Quantitative Data: CNS Activity of Related Indole Derivatives
| Compound/Derivative Class | Target | Activity | Reference |
| Cyclopropylmethanamine derivatives | 5-HT2C Receptor | Agonist | [9] |
| (S)-2-(chloro-5-fluoro-indol-l-yl)-1-methylethylamine fumarate (Ro 60-0175) | 5-HT2C Receptor | Agonist | [10] |
| 6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084) | 5-HT2C Receptor | Antagonist | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.
VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 as a substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.
-
Add the test compound solution to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and quantify the amount of remaining ATP using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Workflow for VEGFR-2 Kinase Inhibition Assay.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SGC-7901, H460, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for Cell Viability (MTT) Assay.
Conclusion and Future Directions
While direct experimental data for this compound is not yet available in the public domain, the extensive research on the broader class of indole derivatives provides a robust framework for predicting its potential therapeutic applications. The most promising areas for investigation are oncology, through the inhibition of key kinases such as VEGFR-2 and PI3K, and CNS disorders, by targeting serotonin receptors.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and relevant molecular targets. Structure-activity relationship (SAR) studies, involving systematic modifications of the molecule, will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to validate the therapeutic potential of this compound. This technical guide provides a solid starting point for these future endeavors, offering both a theoretical framework and practical experimental guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-methyl indole, 95-20-5 [thegoodscentscompany.com]
- 4. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchopenworld.com [researchopenworld.com]
- 7. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Antimicrobial, and Anti-inflammatory Activities of Novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists - Google Patents [patents.google.com]
- 10. Neuroendocrine evidence that (S)-2-(chloro-5-fluoro-indol- l-yl)-1-methylethylamine fumarate (Ro 60-0175) is not a selective 5-hydroxytryptamine(2C) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-methyl-1H-indol-5-yl)methanamine: A Technical Overview of its Potential in Neurochemistry
Disclaimer: Publicly available scientific literature lacks specific in-depth neurochemical studies on (2-methyl-1H-indol-5-yl)methanamine. This guide, therefore, provides a broader overview based on the known biological activities of structurally related indole derivatives and outlines a hypothetical framework for its investigation.
This compound , also known as 5-aminomethyl-2-methylindole, is an organic compound featuring an indole core structure.[1] This bicyclic structure, composed of a benzene ring fused to a pyrrole ring, is a common motif in a multitude of biologically active molecules.[1] While direct neurochemical data for this specific compound is not extensively documented, its structural similarity to other neuroactive indoles suggests its potential as a scaffold for the development of novel therapeutics targeting the central nervous system (CNS).[1][2][3]
Chemical Properties and Synthesis
The chemical properties of this compound are summarized in the table below. It is primarily recognized as a chemical intermediate, or a building block, for the synthesis of more complex molecules.[1] The synthesis of structurally similar compounds, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, has been documented, highlighting its utility as a precursor for potentially pharmacologically active agents.[4][5][6]
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| CAS Number | 36798-25-1 |
| IUPAC Name | This compound |
Potential Neurochemical Roles of Indole Derivatives
The indole nucleus is a key pharmacophore in many compounds with significant CNS activity. Derivatives of indole are known to interact with a variety of neurotransmitter receptors, making them a rich area for drug discovery in neurochemistry.[1] For instance, a related compound, Methyl-(5-methyl-1H-indol-3-ylmethyl)amine formate, is noted as a crucial intermediate in the development of novel antidepressants and anti-anxiety medications.[7]
The potential neurochemical applications of indole derivatives, and by extension, this compound, could include:
-
Receptor Modulation: Acting as agonists, antagonists, or allosteric modulators at various neurotransmitter receptors, such as serotonin (5-HT), dopamine, or adrenergic receptors.
-
Enzyme Inhibition: Inhibiting the activity of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).
-
Neuroprotective Effects: Exhibiting protective effects against neuronal damage in models of neurodegenerative diseases.
Hypothetical Experimental Workflow for Neurochemical Profiling
Given the absence of specific experimental data for this compound, a generalized workflow for assessing the neurochemical profile of a novel indole derivative is presented below. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.
Representative Signaling Pathway: G-Protein Coupled Receptor (GPCR)
Many neuroactive compounds, including indole derivatives, exert their effects by modulating G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified, representative GPCR signaling cascade that could be a potential target for a molecule like this compound.
Conclusion
While direct evidence of the neurochemical role of this compound is currently limited, its indole core structure strongly suggests its potential as a modulator of CNS targets. The true neurochemical profile of this compound can only be elucidated through rigorous experimental investigation following a workflow similar to the one outlined above. Future research into this and similar indole derivatives could uncover novel therapeutic agents for a range of neurological and psychiatric disorders.
References
An In-depth Technical Guide to the Antimicrobial Properties of Indole Derivatives
Indole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The indole nucleus is a common structural motif in many natural and synthetic compounds, making it a privileged scaffold in drug discovery. This guide summarizes the current understanding of the antimicrobial effects of various indole derivatives, including quantitative data, experimental methodologies, and potential mechanisms of action.
Quantitative Antimicrobial Activity of Indole Derivatives
The antimicrobial efficacy of indole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3][4][5] The following table summarizes the MIC values for a selection of indole derivatives against various bacterial and fungal strains, as reported in the literature. This data highlights the broad-spectrum potential and varying potency of different structural modifications on the indole ring.
| Indole Derivative | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| Indole-triazole derivative (Compound 3d) | Staphylococcus aureus | MRSA | 3.125 | [6] |
| Indole-triazole derivative (Compound 3d) | Candida krusei | - | 3.125 | [6] |
| Indole-thiadiazole derivative (Compound 2c) | Staphylococcus aureus | MRSA | 6.25 | [6] |
| 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivative (Compound 5d) | Various Bacteria & Fungi | - | Promising Activity | [7] |
| Indole-3-aldehyde hydrazone derivatives (Compounds 1a-1j) | Staphylococcus aureus | MRSA | 6.25 - 100 | [8] |
| Indole-1,2,4 triazole conjugates (Compound 6f) | Candida albicans | - | 2 | [2] |
| Indole-1,2,4 triazole conjugates (Various) | Candida tropicalis | - | 2 | [2] |
| Synthetic indole derivative (SMJ-2) | Multidrug-resistant Gram-positive bacteria | - | Effective | [9][10] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial activity of indole derivatives typically involves standardized in vitro susceptibility testing methods. The broth microdilution method is a commonly employed technique to determine the MIC of a compound.[11][12]
Broth Microdilution Method Protocol:
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar plate.
-
The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[4]
-
-
Preparation of Compound Dilutions:
-
The test indole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.
-
Control wells are included: a positive control (microorganism without the compound) and a negative control (broth only).
-
The plate is incubated at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[4]
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of a novel indole derivative.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of indole derivatives.
Proposed Mechanism of Action for Certain Indole Derivatives
While the exact mechanism of action can vary between different indole derivatives, some studies suggest that they may exert their antimicrobial effects through the disruption of key cellular processes in pathogens. For instance, some synthetic indole derivatives have been found to inhibit respiratory metabolism and disrupt the membrane potential of bacteria.[9][10]
Caption: A conceptual diagram illustrating a potential antimicrobial mechanism of action for certain indole derivatives.
Conclusion and Future Directions
The indole scaffold represents a promising starting point for the development of novel antimicrobial agents. The diverse biological activities reported for various indole derivatives underscore the potential for discovering new drugs to combat antimicrobial resistance.[13] Future research should focus on synthesizing and screening a wider range of indole derivatives, including compounds like (2-methyl-1H-indol-5-yl)methanamine, to build a comprehensive structure-activity relationship (SAR) profile. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this important class of heterocyclic compounds. Further investigations into their in vivo efficacy and safety profiles are also warranted to translate these promising in vitro findings into clinically useful antimicrobial therapies.
References
- 1. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria (2024) | Nishtha Chandal [scispace.com]
- 10. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
Anticancer Potential of 3,3'-Diindolylmethane (DIM) Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. While the specific anticancer potential of (2-methyl-1H-indol-5-yl)methanamine analogs is not extensively documented in publicly available research, a closely related class of indole derivatives, 3,3'-diindolylmethane (DIM) and its analogs, has garnered substantial interest for its promising anticancer properties. DIM is a natural compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli and cabbage.[1] This technical guide provides a comprehensive overview of the anticancer potential of DIM and its derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: In Vitro Efficacy of DIM and Its Analogs
The cytotoxic and anti-proliferative effects of 3,3'-diindolylmethane (DIM) and its synthetic derivatives have been evaluated across a variety of human cancer cell lines. The data, presented in terms of IC50 values (the concentration required to inhibit 50% of cell growth) and other quantitative measures, are summarized below.
| Compound/Analog | Cancer Type | Cell Line | Assay | Concentration (µM) | Effect | Reference |
| 3,3'-Diindolylmethane (DIM) | Breast Cancer | MDA-MB-231 | MTT Assay | 25 (in combination with 1 nM Docetaxel) | 42% decrease in cell survival | [2] |
| Breast Cancer | Sk-BR-3 | MTT Assay | 25 (in combination with 1 nM Docetaxel) | 59% decrease in cell survival | [2] | |
| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-468 | Not Specified | Not Specified | Induction of apoptosis | [3] | |
| Prostate Cancer | LNCaP, PC-3, DU145, C4-2B | Not Specified | Not Specified | Anti-proliferative, induction of apoptosis, anti-angiogenesis, cell cycle arrest | [4] | |
| Colorectal Cancer | HCT-116 | WST-1 Assay | 40 | G2 cell cycle arrest | [5] | |
| Hepatocellular Carcinoma | Hep3B, Huh7 | MTT Assay | 20-120 | Concentration-dependent suppression of cell growth | [2] | |
| Hepatocellular Carcinoma | SMMC-7721 | CCK-8 Assay | 80 | Significant decrease in cell viability | [6] | |
| Hepatocellular Carcinoma | HepG2 | CCK-8 Assay | 60 | 25% decrease in cell viability | [6] | |
| 2,2'-diphenyl-3,3'-diindolylmethane (DPDIM) | Triple-Negative Breast Cancer | MDA-MB-231 | Not Specified | ~10 | Growth inhibition | [7] |
| Ring-Substituted DIM Analogs | Prostate Cancer | Androgen-dependent and -independent | Not Specified | Not Specified | Induction of apoptosis and necrosis | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the anticancer potential of DIM and its analogs.
1. Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of DIM or its analog is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations. The growth medium is removed from the cells and replaced with the medium containing the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at a concentration equivalent to that in the highest-concentration test wells.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The results are then used to calculate the percentage of cell viability relative to the vehicle-treated control.
2. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with DIM or its analogs at various concentrations for a specified time.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for a short period. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
3. Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms of action of a compound.
-
Cell Lysis: After treatment with DIM, cells are washed with PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., Akt, NF-κB, p53). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system, revealing bands corresponding to the protein of interest.
4. Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key process in metastasis.
-
Chamber Preparation: Cell culture inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract (e.g., Matrigel) are placed in the wells of a 24-well plate.
-
Cell Seeding: Cancer cells are pre-treated with DIM or a vehicle control and then seeded into the upper chamber of the inserts in a serum-free medium. The lower chamber contains a medium with a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface of the membrane are fixed and stained. The number of stained cells is then counted under a microscope in several random fields.[8]
Signaling Pathways and Mechanisms of Action
3,3'-Diindolylmethane exerts its anticancer effects by modulating a complex network of cellular signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways Modulated by DIM:
-
NF-κB Pathway: DIM has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes inflammation, cell survival, and proliferation.[7]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. DIM can inhibit the activation of Akt, a key protein in this pathway, leading to decreased cancer cell survival.[3][7]
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt pathway is common in many cancers. DIM has been shown to interfere with this pathway, leading to the suppression of cancer cell proliferation.[7]
-
Aryl Hydrocarbon Receptor (AhR) Signaling: DIM can bind to and modulate the activity of the Aryl Hydrocarbon Receptor (AhR), which can lead to both pro- and anti-cancer effects depending on the cellular context.[3]
-
Estrogen Receptor (ER) Signaling: In hormone-responsive cancers like breast cancer, DIM can modulate estrogen receptor signaling, contributing to its anti-proliferative effects.[3]
Mechanisms of Anticancer Action:
-
Induction of Apoptosis: DIM can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[3][4]
-
Cell Cycle Arrest: DIM can halt the progression of the cell cycle, often at the G1 or G2/M phase, thereby preventing cancer cell division.[5]
-
Inhibition of Angiogenesis: DIM can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4]
-
Modulation of microRNAs: Emerging evidence suggests that DIM can alter the expression of microRNAs, which are small non-coding RNAs that play a critical role in regulating gene expression and cancer development.[7]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the anticancer activity of DIM.
References
- 1. 3,3'-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cancer Effects of 3, 3’-Diindolylmethane on Human Hepatocellular Carcinoma Cells Is Enhanced by Calcium Ionophore: The Role of Cytosolic Ca2+ and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3’-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (2-methyl-1H-indol-5-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (2-methyl-1H-indol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process starting from commercially available 2-methyl-1H-indole.
Synthetic Strategy Overview
The primary synthetic route involves a three-step sequence starting with the nitration of 2-methyl-1H-indole to form 2-methyl-5-nitro-1H-indole. This intermediate is then reduced to 5-amino-2-methyl-1H-indole. Finally, the aminomethyl group is introduced at the 5-position. A common method for this final step is the reductive amination of a corresponding aldehyde, which can be synthesized from the amine via a Sandmeyer-type reaction to introduce a nitrile group followed by reduction, or by direct formylation. For the purpose of this protocol, we will focus on a reductive amination pathway from the corresponding aldehyde.
Experimental Protocols
Step 1: Synthesis of 2-methyl-5-nitro-1H-indole
This protocol outlines the nitration of 2-methyl-1H-indole to yield 2-methyl-5-nitro-1H-indole.
Materials:
-
2-methyl-1H-indole
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrate (NaNO₂)
-
Ice-water
Procedure: [1]
-
In a flask, dissolve 2-methyl-1H-indole (2.0 g, 15.2 mmol) in concentrated sulfuric acid (15 mL) with vigorous stirring at 0°C.
-
Separately, prepare a solution of sodium nitrate (1.15 g, 16.7 mmol) in concentrated sulfuric acid (15 mL).
-
Add the sodium nitrate solution dropwise to the 2-methyl-indole solution while maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0°C.
-
Pour the reaction mixture into ice-water (100 mL), which will cause a yellow product to precipitate.
-
Isolate the solid product by filtration and wash it thoroughly with cold water.
-
Dry the product to obtain 2-methyl-5-nitro-1H-indole as a yellow solid.
Quantitative Data:
| Starting Material | Reagents | Product | Yield |
| 2-methyl-1H-indole | H₂SO₄, NaNO₂ | 2-methyl-5-nitro-1H-indole | ~96% |
Step 2: Synthesis of 5-amino-2-methyl-1H-indole
This protocol describes the reduction of the nitro group of 2-methyl-5-nitro-1H-indole to an amine.
Materials:
-
2-methyl-5-nitro-1H-indole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) or Hydrazine hydrate
Procedure (Catalytic Hydrogenation): [2]
-
In a hydrogenation vessel, dissolve 2-methyl-5-nitro-1H-indole (1.0 g, 5.68 mmol) in methanol (20 mL).
-
Add 10% Pd/C catalyst (100 mg, 10 wt%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 5-amino-2-methyl-1H-indole.
Quantitative Data:
| Starting Material | Reagents | Product | Yield |
| 2-methyl-5-nitro-1H-indole | 10% Pd/C, H₂ | 5-amino-2-methyl-1H-indole | ~96% |
Step 3: Synthesis of 2-methyl-1H-indole-5-carbaldehyde
This step involves the conversion of the amino group to a formyl group. This can be achieved through various methods, including the Duff reaction or by conversion to a nitrile followed by reduction. For this protocol, a general procedure for the formylation of an indole at the 5-position is described. A common method is the Vilsmeier-Haack reaction, although it typically directs formylation to the 3-position. A more suitable method for the 5-position would be the Reimer-Tiemann reaction or formylation of a protected indole. A plausible route involves the Sandmeyer reaction to introduce a nitrile, followed by DIBAL-H reduction to the aldehyde.
Procedure (Conceptual Outline via Sandmeyer and Reduction):
-
Convert the 5-amino-2-methyl-1H-indole to the corresponding diazonium salt using sodium nitrite and a mineral acid at 0°C.
-
Displace the diazonium group with a cyanide group using a copper(I) cyanide catalyst (Sandmeyer reaction) to form 2-methyl-1H-indole-5-carbonitrile.
-
Reduce the resulting nitrile to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).
Step 4: Synthesis of this compound (Reductive Amination)
This final step converts the aldehyde to the target methanamine via reductive amination.
Materials:
-
2-methyl-1H-indole-5-carbaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Methanol (MeOH)
Procedure: [3]
-
Dissolve 2-methyl-1H-indole-5-carbaldehyde (1.0 g, 6.28 mmol) in methanol (20 mL).
-
Add a solution of ammonium acetate (excess, e.g., 10 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding dilute aqueous HCl.
-
Basify the solution with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Quantitative Data Summary for the Overall Synthesis:
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2-methyl-1H-indole | H₂SO₄, NaNO₂ | 2-methyl-5-nitro-1H-indole | ~96%[1] |
| 2 | 2-methyl-5-nitro-1H-indole | 10% Pd/C, H₂ | 5-amino-2-methyl-1H-indole | ~96%[2] |
| 3 | 5-amino-2-methyl-1H-indole | NaNO₂, CuCN; then DIBAL-H | 2-methyl-1H-indole-5-carbaldehyde | Variable |
| 4 | 2-methyl-1H-indole-5-carbaldehyde | NH₄OAc, NaBH₃CN | This compound | Variable |
Visualizing the Synthetic Workflow
The following diagram illustrates the synthetic pathway from 2-methyl-1H-indole to this compound.
Caption: Synthetic pathway for this compound.
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression of functional group transformations. The key transformations are visualized below.
Caption: Key functional group transformations at the C5 position of the indole ring.
References
- 1. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Synthesis of (2-methyl-1H-indol-5-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of (2-methyl-1H-indol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthetic route involves a five-step sequence starting from commercially available materials, proceeding through well-established and high-yielding reactions.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following five key transformations:
-
Madelung Reaction: Cyclization of N-(2-methylphenyl)acetamide to form the core indole structure, 2-methyl-1H-indole.
-
Electrophilic Nitration: Regioselective nitration of the indole ring at the C5 position to yield 2-methyl-5-nitro-1H-indole.
-
Reduction of Nitro Group: Conversion of the nitro group to a primary amine, yielding 5-amino-2-methyl-1H-indole.
-
Sandmeyer Reaction: Transformation of the amino group into a nitrile group via a diazonium salt intermediate to produce 2-methyl-1H-indole-5-carbonitrile.
-
Nitrile Reduction: Final reduction of the nitrile to the target primary amine, this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties for each intermediate and the final product in the synthetic pathway.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |
| 1 | 2-methyl-1H-indole | C₉H₉N | 131.17 | 80-83 | White crystalline solid | 59 |
| 2 | 2-methyl-5-nitro-1H-indole | C₉H₈N₂O₂ | 176.17 | ~96 | Yellow solid | 175-177 |
| 3 | 5-amino-2-methyl-1H-indole | C₉H₁₀N₂ | 146.19 | ~96 | Brown solid | 138-140 |
| 4 | 2-methyl-1H-indole-5-carbonitrile | C₁₀H₈N₂ | 156.18 | 60-70 | Off-white to pale yellow solid | 115-118 |
| 5 | This compound | C₁₀H₁₂N₂ | 160.22 | 70-80 | Oil or low-melting solid | Not available |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Special care should be taken when handling strong acids, sodium amide, and lithium aluminum hydride.
Step 1: Synthesis of 2-methyl-1H-indole
This procedure is a modification of the Madelung reaction.[1]
Materials and Reagents:
-
N-(2-methylphenyl)acetamide (acetyl-o-toluidine)
-
Sodium amide (NaNH₂)
-
Anhydrous diethyl ether
-
95% Ethanol
-
Deionized water
-
Nitrogen gas
Equipment:
-
1-L three-necked round-bottom flask with a mechanical stirrer
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1-L three-necked flask, place a mixture of finely divided sodium amide (64 g) and N-(2-methylphenyl)acetamide (100 g).
-
Add approximately 50 mL of anhydrous diethyl ether and sweep the apparatus with dry nitrogen gas.
-
While maintaining a slow stream of nitrogen, heat the reaction flask. Raise the temperature to 240–260 °C over 30 minutes and maintain this temperature for 10 minutes. A vigorous evolution of gas will occur. The reaction is complete when the gas evolution ceases.
-
Allow the flask to cool to room temperature.
-
Carefully and successively add 50 mL of 95% ethanol and 250 mL of warm (approx. 50 °C) water to the reaction mixture to quench the reaction and decompose any excess sodium amide.
-
Extract the cooled reaction mixture with two 200-mL portions of diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from methanol/water to yield 2-methyl-1H-indole as a white crystalline solid.
Step 2: Synthesis of 2-methyl-5-nitro-1H-indole
This protocol utilizes electrophilic nitration of the 2-methylindole synthesized in the previous step.[2]
Materials and Reagents:
-
2-methyl-1H-indole
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrate (NaNO₃)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1H-indole (2.0 g, 15.2 mmol) in concentrated sulfuric acid (15 mL) with vigorous stirring in an ice bath at 0 °C.
-
In a separate flask, dissolve sodium nitrate (1.4 g, 16.7 mmol) in concentrated sulfuric acid (15 mL).
-
Add the sodium nitrate solution dropwise to the stirred indole solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture for an additional 10-15 minutes at 0 °C.
-
Carefully pour the reaction mixture into a beaker containing ice water (100 mL). A yellow precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product to obtain 2-methyl-5-nitro-1H-indole as a yellow solid.
Step 3: Synthesis of 5-amino-2-methyl-1H-indole
This step involves the reduction of the nitro group to an amine using catalytic hydrogenation.[3]
Materials and Reagents:
-
2-methyl-5-nitro-1H-indole
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Reaction flask
-
Filtration apparatus
Procedure:
-
To a solution of 2-methyl-5-nitro-1H-indole (1.0 g, 5.68 mmol) in ethanol (20 mL), add 10% Pd/C (100 mg, 10 wt%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus at 40-50 psi).
-
Stir the reaction vigorously at room temperature for 3-5 hours, or until the reaction is complete (monitored by TLC).
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 5-amino-2-methyl-1H-indole, which can be used in the next step without further purification.
Step 4: Synthesis of 2-methyl-1H-indole-5-carbonitrile
This transformation is achieved via the Sandmeyer reaction.[4][5]
Materials and Reagents:
-
5-amino-2-methyl-1H-indole
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Deionized water
-
Ice
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
Procedure:
-
Diazotization: In a flask, suspend 5-amino-2-methyl-1H-indole (1.0 g, 6.84 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.52 g, 7.52 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (0.74 g, 8.21 mmol) and sodium cyanide (1.0 g, 20.4 mmol) in water (15 mL). Warm the solution gently to dissolve the salts, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Gas evolution will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C for 30-60 minutes until gas evolution ceases.
-
Cool the mixture to room temperature and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-1H-indole-5-carbonitrile.
Step 5: Synthesis of this compound
The final step is the reduction of the nitrile to the primary amine using lithium aluminum hydride (LAH).[6][7]
Materials and Reagents:
-
2-methyl-1H-indole-5-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
-
Nitrogen gas
Equipment:
-
Dry three-necked round-bottom flask with a magnetic stirrer
-
Condenser
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up an oven-dried three-necked flask under a nitrogen atmosphere.
-
To the flask, add anhydrous THF (30 mL) followed by the careful, portion-wise addition of lithium aluminum hydride (0.5 g, 13.2 mmol) at 0 °C (ice bath).
-
Dissolve 2-methyl-1H-indole-5-carbonitrile (1.0 g, 6.40 mmol) in anhydrous THF (15 mL) and add it dropwise to the LAH suspension at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching (Caution: Exothermic and hydrogen evolution): Carefully and slowly add the following dropwise in sequence: water (0.5 mL), 10% NaOH solution (0.75 mL), and then water again (1.5 mL).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography if necessary.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the five-step synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Purification Techniques for (2-methyl-1H-indol-5-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (2-methyl-1H-indol-5-yl)methanamine, a key intermediate in pharmaceutical research. The described methods are based on established chemical principles and analogous procedures for structurally related indole derivatives. These protocols are intended to serve as a comprehensive guide for obtaining high-purity material suitable for downstream applications in drug discovery and development.
Overview of Purification Strategies
The purification of this compound typically follows its synthesis, which commonly involves the reductive amination of 2-methyl-1H-indole-5-carboxaldehyde or the reduction of 2-methyl-1H-indole-5-carbonitrile. The choice of purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The principal techniques employed are:
-
Liquid-Liquid Extraction: An initial workup procedure to remove inorganic salts and highly polar or non-polar impurities.
-
Crystallization as a Salt: Conversion of the amine to a salt (e.g., hydrochloride) often facilitates purification by crystallization, yielding a stable, solid product.
-
Column Chromatography: A versatile technique for separating the target compound from closely related impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Utilized for achieving very high purity levels, particularly for smaller quantities of the material.
Logical Workflow for Purification:
Caption: General purification workflow for this compound.
Data Presentation
The following tables summarize typical quantitative data for the purification of indole methanamine derivatives based on analogous compounds.
Table 1: Comparison of Purification Techniques for Indole Methanamine Analogs
| Purification Technique | Analogous Compound | Starting Purity (crude) | Final Purity | Typical Yield/Recovery | Reference |
| Extraction & Salt Formation | (2,3-dihydro-1H-indol-5-ylmethyl)amine | Not specified | Characterized by NMR, HRMS | 77% (as free base from salt) | [1] |
| Column Chromatography | (1-Benzyl-1H-indol-5-yl)methanamine | Not specified | Characterized by NMR | Not specified | |
| Preparative HPLC | 4-Fluoro-2-methyl-1H-indol-5-amine | ~85-95% | >98% | 70-85% |
Table 2: Typical Parameters for Chromatographic Purification of Indole Derivatives
| Parameter | Silica Gel Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 Reversed-Phase Silica (5-10 µm) |
| Mobile Phase | Dichloromethane/Methanol gradient (e.g., 100:0 to 90:10) with 1% Triethylamine | Water/Acetonitrile gradient with 0.1% TFA or Formic Acid |
| Detection | Thin Layer Chromatography (UV 254 nm) | UV Detector (e.g., 220 nm, 280 nm) |
| Typical Loading | 1-5% of silica gel weight | 10-50 mg per injection (depending on column size) |
Experimental Protocols
The following protocols are detailed methodologies for the key purification steps.
Protocol 1: Purification via Liquid-Liquid Extraction and Hydrochloride Salt Formation
This protocol is adapted from the purification of the structurally related (2,3-dihydro-1H-indol-5-ylmethyl)amine and is suitable for an initial purification of the crude product.[1]
Experimental Workflow:
Caption: Workflow for extraction and salt formation.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. This removes acidic impurities and residual water-soluble reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ether (ethereal HCl) or bubble dry HCl gas through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a solid.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general method for the purification of indole amines and is effective at removing impurities with different polarities.
Methodology:
-
Column Packing: Prepare a silica gel column (60-120 mesh) in a suitable non-polar solvent (e.g., hexane or dichloromethane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10). The addition of a small amount of triethylamine (0.5-1%) to the mobile phase is recommended to prevent tailing of the amine on the acidic silica gel.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) using a suitable solvent system and visualizing under UV light (254 nm).
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.
Protocol 3: High-Purity Purification by Preparative HPLC
This protocol is based on the purification of a structurally similar compound, 4-Fluoro-2-methyl-1H-indol-5-amine, and is suitable for obtaining material with very high purity (>98%).
Experimental Workflow:
Caption: Workflow for preparative HPLC purification.
Methodology:
-
Instrumentation and Materials:
-
HPLC System: A preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA) or formic acid (FA), LC-MS grade.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the partially purified this compound in a small volume of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (starting point):
-
Flow Rate: 15-20 mL/min (for a 21.2 mm ID column).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of the collected fractions using a fast analytical HPLC method.
-
Product Isolation: Pool the fractions with the desired purity (>98%). Remove the acetonitrile using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified product as its TFA salt. If the free base is required, the pooled fractions can be neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent before concentration.
Troubleshooting
Table 3: Common Issues and Solutions in Purification
| Issue | Potential Cause | Recommended Solution |
| Low Recovery from Extraction | Emulsion formation. Incomplete extraction. | Add brine to break the emulsion. Perform multiple extractions with smaller volumes of organic solvent. |
| Product Oiling Out During Crystallization | Solvent system is not optimal. Cooling too rapidly. | Screen for different solvent/anti-solvent systems. Allow the solution to cool slowly to room temperature before further cooling. |
| Peak Tailing in Chromatography | Interaction of the amine with acidic silica. Column overload. | Add a basic modifier (e.g., triethylamine) to the mobile phase. Reduce the amount of sample loaded onto the column. |
| Poor Separation in HPLC | Inappropriate mobile phase or gradient. | Optimize the gradient slope and the mobile phase additives (TFA vs. formic acid). |
By following these detailed protocols and considering the troubleshooting guidelines, researchers can effectively purify this compound to the high degree of purity required for demanding applications in drug development and medicinal chemistry.
References
Application Notes and Protocols for the Characterization of (2-methyl-1H-indol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the characterization of (2-methyl-1H-indol-5-yl)methanamine. The protocols outlined below are based on established techniques for similar indole derivatives and can be adapted for specific laboratory instrumentation and research needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress. A reversed-phase method is generally suitable for this class of compounds.
Quantitative Data Summary
Table 1: HPLC Method Parameters and Expected Retention Time
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 5 - 10 minutes |
Experimental Protocol
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram for at least 20 minutes to ensure elution of all components.
-
Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the percentage purity based on the peak areas.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS provides structural confirmation and allows for sensitive quantification of the target compound, which is crucial in drug development.[1]
Quantitative Data Summary
Table 2: LC-MS Parameters for this compound
| Parameter | Value |
| LC System | UHPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 175.1 |
| Product Ions (for MRM) | To be determined empirically |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the compound in methanol. For quantitative analysis, create a series of calibration standards by spiking a blank matrix (e.g., plasma) with known concentrations of the analyte. Perform protein precipitation with acetonitrile for biological samples.[2]
-
Instrument Setup: Equilibrate the LC-MS system with the initial mobile phase conditions. Optimize MS parameters (e.g., capillary voltage, source temperature, collision energy) by infusing a standard solution of the compound.
-
Injection: Inject a small volume (e.g., 1-5 µL) of the prepared sample.
-
Data Acquisition: Acquire data in full scan mode for identification or in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Data Analysis: For identification, confirm the presence of the [M+H]⁺ ion. For quantification, construct a calibration curve by plotting the peak area versus concentration of the standards and determine the concentration of the analyte in the samples.
LC-MS Experimental Workflow
Caption: General workflow for quantitative LC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.
Quantitative Data Summary
Table 3: GC-MS Method Parameters
| Parameter | Value |
| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (10 min) |
| MS Ionization | Electron Impact (EI), 70 eV |
| Mass Range | m/z 40-500 |
| Solvent | Methanol or Dichloromethane |
Experimental Protocol
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol.[3] For derivatization, the sample can be treated with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the primary amine to a less polar silyl derivative.
-
Instrument Setup: Condition the GC column and set the instrument parameters as detailed in Table 3.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Data Analysis: Identify the main compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
GC-MS Analysis Workflow
Caption: Workflow for GC-MS based impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Quantitative Data Summary
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Indole NH | ~10.8 | broad singlet | 1H |
| Aromatic CHs | 6.5 - 7.5 | multiplet | 3H |
| CH₂-NH₂ | ~3.8 | singlet | 2H |
| Indole C2-CH₃ | ~2.3 | singlet | 3H |
| NH₂ | ~2.0 (variable) | broad singlet | 2H |
| ¹³C NMR | Expected Chemical Shift (ppm) | ||
| Indole C2 | ~135 | ||
| Aromatic Cs | 100 - 130 | ||
| Indole C-NH | ~138 | ||
| CH₂-NH₂ | ~45 | ||
| C2-CH₃ | ~13 |
Note: These are predicted values and may vary based on solvent and experimental conditions. Data for the related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine shows characteristic signals for the amine and indole ring protons and carbons.[4][5]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding protons and carbons in the molecule.
NMR Logical Relationship Diagram```dot
// Nodes Structure [label="this compound\nStructure", fillcolor="#F1F3F4", fontcolor="#202124"]; H_NMR [label="¹H NMR\n(Chemical Shift, Integration, Multiplicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; C_NMR [label="¹³C NMR\n(Chemical Shift)", fillcolor="#F1F3F4", fontcolor="#202124"]; Confirmation [label="Structural Confirmation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Structure -> H_NMR [label="predicts"]; Structure -> C_NMR [label="predicts"]; H_NMR -> Confirmation; C_NMR -> Confirmation; }
Caption: Workflow for functional group analysis by IR spectroscopy.
References
Application Note: NMR Spectroscopic Analysis of (2-methyl-1H-indol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (2-methyl-1H-indol-5-yl)methanamine. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate structural elucidation and purity assessment are critical for its use in drug discovery and development. This note presents predicted ¹H and ¹³C NMR data, a standardized experimental protocol for data acquisition, and a workflow for NMR analysis.
Introduction
This compound is a versatile building block in medicinal chemistry. Its indole scaffold is a common feature in a wide range of biologically active compounds. NMR spectroscopy is an essential analytical technique for the unambiguous identification and characterization of such molecules. This application note serves as a practical guide for researchers utilizing NMR for the analysis of this compound and related derivatives.
Predicted NMR Data
Due to the absence of publicly available experimental NMR spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, including 2-methylindole, (2,3-dihydro-1H-indol-5-ylmethyl)amine, and various substituted indoles. These predictions provide a reliable reference for the assignment of experimental spectra.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1 | ~8.0 | br s | - | 1H | NH (indole) |
| H-4 | ~7.4 | d | ~8.5 | 1H | Ar-H |
| H-6 | ~7.0 | dd | ~8.5, ~1.5 | 1H | Ar-H |
| H-7 | ~7.3 | d | ~1.5 | 1H | Ar-H |
| H-3 | ~6.2 | s | - | 1H | Ar-H |
| -CH₂- | ~3.9 | s | - | 2H | CH₂NH₂ |
| -CH₃ | ~2.4 | s | - | 3H | CH₃ |
| -NH₂ | ~1.5 | br s | - | 2H | NH₂ |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in CDCl₃.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~136 | C-CH₃ |
| C-3 | ~100 | C-H |
| C-3a | ~128 | C (quaternary) |
| C-4 | ~120 | C-H |
| C-5 | ~130 | C-CH₂NH₂ |
| C-6 | ~122 | C-H |
| C-7 | ~110 | C-H |
| C-7a | ~135 | C (quaternary) |
| -CH₂- | ~46 | CH₂NH₂ |
| -CH₃ | ~13 | CH₃ |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in CDCl₃.
Experimental Protocol
This section outlines a general protocol for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.[1]
-
Instrument Setup:
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample. More scans may be needed for dilute samples.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Workflow and Visualization
The general workflow for NMR spectroscopic analysis is depicted in the following diagram.
Caption: General workflow for NMR spectroscopy.
The logical relationship for assigning the protons of the indole ring is based on their characteristic chemical shifts and coupling patterns.
Caption: Proton assignment logic for the indole core.
Conclusion
This application note provides a comprehensive guide for the NMR analysis of this compound. The predicted ¹H and ¹³C NMR data serve as a valuable reference for spectral interpretation. The detailed experimental protocol ensures the acquisition of high-quality data, which is crucial for the structural verification and purity assessment of this important synthetic intermediate in drug discovery and development.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of (2-methyl-1H-indol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of (2-methyl-1H-indol-5-yl)methanamine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an indoleamine derivative of significant interest in pharmaceutical research due to its structural similarity to biologically active compounds. Accurate quantification is essential for pharmacokinetic, pharmacodynamic, and toxicological evaluations.[1] The described methodology employs a robust sample preparation procedure, optimized chromatographic separation, and sensitive detection by electrospray ionization (ESI) mass spectrometry in positive ion mode, utilizing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
Introduction
Indoleamines, a class of neurotransmitters and neuromodulators, play a crucial role in various physiological processes. Compounds structurally related to this compound are known to be involved in the kynurenine pathway, which is central to tryptophan metabolism and has implications in immune regulation and cancer.[2] Therefore, the development of a reliable analytical method for this compound is critical for advancing drug discovery and development programs. This application note details a validated LC-MS/MS method suitable for preclinical research and in vitro assays.[2][3]
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[4][5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode[1][4] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Analyte Properties and MRM Transitions
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | C₁₀H₁₂N₂ | 160.22 | 161.2 | 144.1 | 15 |
| (Internal Standard) | - | - | - | - | - |
Table 3: Method Performance Characteristics (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from biological matrices like plasma or serum.[5]
-
To 100 µL of the biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the analyte completely.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reverse-phase column to retain and separate the analyte from endogenous interferences.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry
Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ESI mode with MRM.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][4]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 161.2 ([M+H]⁺)
-
Product Ion (Q3): m/z 144.1 (loss of NH₃)
-
-
Optimize instrument parameters such as capillary voltage, source and desolvation temperatures, and gas flows to achieve maximal signal intensity for the analyte.
-
The collision energy should be optimized to yield the most abundant and stable product ion.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Potential involvement of indoleamines in the Kynurenine and Serotonin pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for X-ray Crystallography of (2-methyl-1H-indol-5-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of (2-methyl-1H-indol-5-yl)methanamine derivatives. While crystallographic data for the exact parent compound is not publicly available, this document utilizes data from a closely related substituted 2-methyl-1H-indole derivative, 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione, to illustrate the experimental procedures and data presentation. These protocols are broadly applicable to novel derivatives of the core scaffold.
Application Notes
This compound and its derivatives represent a class of compounds with significant potential in drug discovery. The indole scaffold is a common feature in many biologically active molecules.[1][2] X-ray crystallography is a powerful technique that provides precise three-dimensional atomic coordinates of a molecule, offering invaluable insights into its structure, conformation, and intermolecular interactions. This structural information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates with improved efficacy and selectivity.
Crystallographic studies of this class of compounds can aid in:
-
Target-Based Drug Design: Elucidating the binding mode of these derivatives to their biological targets (e.g., enzymes, receptors) at an atomic level.
-
Pharmacophore Modeling: Defining the key structural features required for biological activity.
-
Lead Optimization: Guiding chemical modifications to enhance binding affinity, selectivity, and pharmacokinetic properties.
-
Polymorphism Studies: Identifying and characterizing different crystalline forms of a drug substance, which can impact its stability, solubility, and bioavailability.
Data Presentation
The following table summarizes the crystallographic data for a representative 2-methyl-1H-indole derivative, 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione[3]. This data provides a reference for what can be expected from a successful crystallographic analysis of a novel derivative from this family.
| Parameter | 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione |
| Chemical Formula | C₁₉H₁₃NO₃ |
| Formula Weight | 303.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 9.8238(7) Å, b = 14.9677(12) Å, c = 10.5678(8) Å |
| α = 90°, β = 110.149(4)°, γ = 90° | |
| Volume | 1458.79(19) ų |
| Z | 4 |
| Density (calculated) | 1.381 Mg/m³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Reflections Collected | 8056 |
| Independent Reflections | 2564 [R(int) = 0.0465] |
| Final R indices [I>2σ(I)] | R1 = 0.0485, wR2 = 0.1259 |
| R indices (all data) | R1 = 0.0772, wR2 = 0.1413 |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the X-ray crystallography of novel this compound derivatives.
Synthesis and Purification
Protocol:
-
Synthesis: Synthesize the desired this compound derivative using appropriate organic chemistry methods. A general synthetic route for 2-methylindoles can be adapted for this purpose.[4]
-
Purification: Purify the synthesized compound to >95% purity using techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.
Crystal Growth
Protocol:
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to determine the solubility of the compound. Good solvents for indole derivatives often include acetone, methanol, ethanol, ethyl acetate, and dichloromethane.
-
Crystallization Method: Employ one of the following common crystallization techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a well containing a precipitant solution (a solvent in which the compound is less soluble). The vapor from the precipitant will slowly diffuse into the drop, leading to crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
-
-
Optimization: Optimize the crystallization conditions by varying the solvent system, concentration, temperature, and the presence of additives.
X-ray Data Collection
Protocol:
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope. Mount the crystal on a goniometer head using a cryoloop and cryoprotectant if data is to be collected at low temperatures.
-
Diffractometer Setup: Mount the goniometer head on the X-ray diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Data Collection Strategy: Determine an optimal data collection strategy to ensure complete and redundant data. This involves setting parameters such as exposure time, frame width, and the range of diffraction angles (2θ) to be scanned.
-
Data Collection: Collect the diffraction data, which consists of a series of images of the diffraction pattern as the crystal is rotated in the X-ray beam.
Structure Solution and Refinement
Protocol:
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). The data is also scaled and corrected for experimental factors.
-
Structure Solution: Determine the initial phases of the structure factors. For small molecules, direct methods are typically successful.
-
Structure Refinement: Refine the initial structural model against the experimental diffraction data using least-squares methods. This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: Validate the final crystal structure using crystallographic software to check for geometric reasonability and overall quality of the model.
Mandatory Visualizations
Caption: Experimental Workflow for X-ray Crystallography.
Caption: Inhibition of 17β-HSD5 Signaling Pathway.
References
Application Notes and Protocols for In Vitro Activity of (2-methyl-1H-indol-5-yl)methanamine
Introduction: (2-methyl-1H-indol-5-yl)methanamine is a synthetic compound featuring an indole scaffold, which is a common motif in many biologically active molecules and natural products, including the neurotransmitter serotonin. This structural similarity suggests that the compound may interact with targets involved in serotonergic signaling, such as serotonin (5-HT) receptors and the monoamine oxidase (MAO) enzyme. These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its potential as a modulator of G-protein coupled receptors (GPCRs) and as an enzyme inhibitor.
Application Note 1: GPCR Activity Profiling
Objective:
To determine if this compound acts as an agonist or antagonist at G-protein coupled receptors, with a primary focus on the serotonin 5-HT2A receptor due to structural similarities with serotonin. The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[1]
General Experimental Workflow
Caption: General workflow for screening compound activity at a GPCR.
Protocol 1: 5-HT2A Receptor Calcium Flux Assay (Agonist Mode)
This protocol is designed to measure the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.[1][2]
Materials and Reagents:
-
Test Compound: this compound
-
Cell Line: HiTSeeker 5-HT2A cell line (or other cell line stably expressing the human 5-HT2A receptor).[1]
-
Control Agonist: Serotonin (5-HT)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent Dye: Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid: (Optional, to prevent dye leakage)
-
Microplates: 96-well or 384-well black, clear-bottom plates
-
Instrumentation: Fluorescence microplate reader with automated injection capability
Procedure:
-
Cell Preparation:
-
One day prior to the assay, seed the 5-HT2A expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM final concentration).
-
Prepare a similar dilution series for the control agonist, serotonin.
-
-
Dye Loading:
-
Warm the assay buffer and dye solution to 37°C.
-
Remove the cell culture medium from the plate and wash the cells once with assay buffer.
-
Add the calcium-sensitive dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Assay Measurement:
-
Place the microplate into the fluorescence plate reader, set to the appropriate excitation and emission wavelengths for the dye (e.g., λex = 485 nm, λem = 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's injector, add the test compound or control agonist dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximum response observed with the control agonist (serotonin).
-
Plot the normalized response versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
5-HT2A Signaling Pathway
Caption: Simplified signaling cascade for a Gq-coupled receptor like 5-HT2A.
Application Note 2: Monoamine Oxidase A (MAO-A) Inhibition Assay
Objective:
To determine if this compound can inhibit the activity of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.[3] Selective MAO-A inhibitors are used in the treatment of depression and anxiety.[3]
Protocol 2: Fluorometric MAO-A Inhibition Assay
This protocol is adapted from commercially available kits and established methods that measure the production of a fluorescent product resulting from the enzymatic deamination of a substrate.[4][5] The reduction in fluorescence in the presence of the test compound indicates inhibition.
Materials and Reagents:
-
Test Compound: this compound
-
Enzyme: Recombinant human MAO-A[5]
-
Control Inhibitor: Clorgyline (a selective MAO-A inhibitor)[3][4]
-
Substrate: Kynuramine or a suitable substrate for a coupled reaction (e.g., p-tyramine)[3][5][6]
-
Detection Reagents: If using a coupled system, this may include Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).[5]
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4[5]
-
Microplates: 96-well or 384-well black, flat-bottom plates[5]
-
Instrumentation: Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound and the control inhibitor (Clorgyline) in DMSO.
-
Create serial dilutions of the test compound and control inhibitor in assay buffer to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).
-
Dilute the recombinant human MAO-A enzyme in assay buffer to the recommended working concentration. Keep on ice.
-
-
Assay Execution:
-
To the wells of the microplate, add 10 µL of the test compound dilutions, control inhibitor dilutions, or assay buffer (for "no inhibitor" and "blank" controls).
-
Add 40 µL of the MAO-A enzyme solution to all wells except the "blank" control (add 40 µL of assay buffer to the blank).
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.[6]
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Detection:
-
Stop the reaction (if necessary, according to kit instructions, e.g., by adding a stop solution).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the "blank" control from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_NoInhibitor))
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
MAO-A Inhibition Assay Workflow
Caption: Step-by-step workflow for the in vitro MAO-A inhibition assay.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison. The half-maximal effective concentration (EC₅₀) for agonists and the half-maximal inhibitory concentration (IC₅₀) for antagonists and enzyme inhibitors are key parameters.
Table 1: Summary of GPCR Activity
| Compound | Target Receptor | Assay Type | Potency (EC₅₀/IC₅₀, µM) | Max Response (% of Control) |
|---|---|---|---|---|
| This compound | 5-HT2A | Calcium Flux (Agonist) | Value | Value |
| Serotonin (Control) | 5-HT2A | Calcium Flux (Agonist) | 0.014[1] | 100% |
| This compound | 5-HT2A | Calcium Flux (Antagonist) | Value | N/A |
| Ketanserin (Control) | 5-HT2A | Calcium Flux (Antagonist) | Reference Value | N/A |
Table 2: Summary of MAO-A Inhibition Activity
| Compound | Target Enzyme | Potency (IC₅₀, µM) |
|---|---|---|
| This compound | MAO-A | Value |
| Clorgyline (Control) | MAO-A | Reference Value |
| This compound | MAO-B | Value |
| Selegiline (Control) | MAO-B | Reference Value |
References
Application Notes: Cell-based Assays for Testing (2-methyl-1H-indol-5-yl)methanamine Cytotoxicity
Introduction
(2-methyl-1H-indol-5-yl)methanamine is a novel small molecule with potential therapeutic applications. As with any new compound intended for biological use, a thorough evaluation of its cytotoxic profile is a critical initial step in the drug development process. These application notes provide a comprehensive framework for assessing the cytotoxicity of this compound using established cell-based assays. The described protocols are designed for researchers, scientists, and drug development professionals to determine the compound's effect on cell viability, proliferation, and the potential mechanisms of cell death.
Compound Information
| Compound Name | This compound |
| Structure | Hypothetical Structure |
| Molecular Formula | C10H12N2 |
| Molecular Weight | 160.22 g/mol |
| Solvent | DMSO (Dimethyl sulfoxide) |
| Storage | Store at -20°C |
Experimental Protocols
A tiered approach is recommended for cytotoxicity testing, starting with a general assessment of cell viability and progressing to more detailed mechanistic studies.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, and the amount of formazan is directly proportional to the number of living cells.[3]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[1]
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
DMSO[1]
-
96-well plates[1]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[5] Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and blank (medium only) wells.[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 5 | 85.3 ± 6.1 |
| 10 | 62.7 ± 5.8 |
| 25 | 41.2 ± 4.9 |
| 50 | 20.5 ± 3.7 |
| 100 | 5.1 ± 2.2 |
IC50 Value: The IC50 value should be calculated from the dose-response curve.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[6] It serves as an indicator of cell membrane integrity.
Materials:
-
Cells and compound as in Protocol 1
-
LDH assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Follow steps 1 and 2 from the MTT assay protocol. Include controls for maximum LDH release (cells treated with a lysis buffer provided in the kit).[7]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, 72 hours).[7]
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate as per the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Data Presentation:
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 1.1 |
| 1 | 3.1 ± 1.5 |
| 5 | 14.8 ± 2.3 |
| 10 | 35.6 ± 4.2 |
| 25 | 58.9 ± 5.5 |
| 50 | 79.1 ± 6.8 |
| 100 | 94.3 ± 4.1 |
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between apoptotic and necrotic cells.[3] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[3]
Materials:
-
Cells and compound as in Protocol 1
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (IC50) | 45.8 ± 3.5 | 35.7 ± 2.8 | 12.3 ± 1.9 | 6.2 ± 1.1 |
Visualizations
Caption: Workflow for assessing compound cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-methyl-1H-indol-5-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the synthesis of (2-methyl-1H-indol-5-yl)methanamine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic routes to this compound are:
-
Route A: Reduction of 2-methyl-1H-indole-5-carbonitrile. This typically involves the synthesis of the nitrile precursor from 5-bromo-2-methyl-1H-indole followed by reduction using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Route B: Reductive amination of 2-methyl-1H-indole-5-carbaldehyde. This route involves the formylation of 2-methyl-1H-indole to get the aldehyde precursor, which is then converted to the amine via reductive amination.
Q2: I am getting a low yield in the final reduction/reductive amination step. What are the likely causes?
A2: Low yields in the final step can be due to several factors:
-
Incomplete reaction: The reducing agent may be old or insufficient. For reductive amination, imine formation might be incomplete.
-
Side reactions: The indole ring itself can be susceptible to reduction under certain conditions. Aldehyde precursors might undergo competing reduction to an alcohol.
-
Difficult purification: The final amine product can be polar and may adhere to silica gel during chromatography. Product loss can also occur during aqueous workup if the pH is not optimal for extraction.
-
Product instability: Primary amines, especially on an electron-rich indole scaffold, can be prone to oxidation and degradation, particularly if exposed to air and light for extended periods.[1]
Q3: How can I best monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of all synthetic steps. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, intermediates, and the final product. Visualization can be done under a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.
Troubleshooting Guides
This section provides specific troubleshooting advice for low yields in the synthesis of this compound, broken down by the two primary synthetic routes.
Route A: From 2-methyl-1H-indole-5-carbonitrile
This route involves two key steps: the cyanation of a 5-halo-2-methyl-indole and the subsequent reduction of the nitrile.
Troubleshooting: Step 1 - Cyanation of 5-bromo-2-methyl-1H-indole
| Problem | Possible Causes | Solutions |
| Low or no conversion to 2-methyl-1H-indole-5-carbonitrile | Inactive or poor quality cyanide source (e.g., CuCN).[2] | Use fresh, high-purity cuprous cyanide (CuCN). |
| Insufficient reaction temperature or time.[2] | Ensure the reaction is maintained at the recommended temperature (e.g., 85°C in NMP) for a sufficient duration (18-25 hours).[3] Monitor by TLC. | |
| Presence of water in the solvent.[2] | Use anhydrous solvents (e.g., NMP or DMF). | |
| Formation of dark, tarry byproducts | Decomposition of starting material or product at high temperatures.[2] | Maintain a consistent reaction temperature and avoid overheating. |
| Presence of oxygen.[2] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting: Step 2 - Reduction of 2-methyl-1H-indole-5-carbonitrile
| Problem | Possible Causes | Solutions |
| Incomplete reduction of the nitrile | Insufficient or deactivated Lithium Aluminum Hydride (LiAlH₄). | Use a fresh batch of LiAlH₄ and ensure an adequate molar excess (typically 1.5-2 equivalents). |
| Reaction conditions not optimal. | Ensure the reaction is carried out under anhydrous conditions, as LiAlH₄ reacts violently with water.[4] | |
| Formation of multiple products | Over-reduction of the indole ring. | While less common with LiAlH₄ for nitriles, consider using milder reducing agents if this is observed. |
| Low recovery of the amine after workup | The amine product is water-soluble, especially in its protonated form. | During the aqueous workup, basify the solution (e.g., with NaOH) to a pH > 10 before extracting with an organic solvent to ensure the amine is in its free base form. |
| The product is sticking to the silica gel column during purification. | Use a modified silica gel column by adding a small percentage of triethylamine to the eluent to reduce tailing and improve recovery. Alternatively, basic alumina can be used as the stationary phase. |
Route B: From 2-methyl-1H-indole-5-carbaldehyde
This route involves the formylation of 2-methyl-1H-indole, followed by reductive amination.
Troubleshooting: Step 1 - Vilsmeier-Haack Formylation of 2-methyl-1H-indole
| Problem | Possible Causes | Solutions |
| Low yield of 2-methyl-1H-indole-5-carbaldehyde | The Vilsmeier reagent was not properly formed. | Ensure that the phosphorus oxychloride (POCl₃) is added slowly to the DMF at a low temperature (0-5 °C) and allowed to stir for a sufficient time before adding the indole.[5][6] |
| The reaction temperature is too low or the reaction time is too short. | After the initial addition, the reaction often requires heating to drive it to completion. Monitor the reaction by TLC to determine the optimal time and temperature.[6] | |
| Formation of regioisomers | The Vilsmeier-Haack reaction on indoles can sometimes give a mixture of C3 and C5 formylated products. | While formylation of 2-methylindole is expected to favor the 5-position, careful purification by column chromatography may be necessary to separate any isomers. |
Troubleshooting: Step 2 - Reductive Amination of 2-methyl-1H-indole-5-carbaldehyde
| Problem | Possible Causes | Solutions |
| Low conversion to the amine | Incomplete imine formation. | Ensure sufficient time for the imine to form before adding the reducing agent. The addition of a catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation. |
| The reducing agent is not effective. | Sodium borohydride (NaBH₄) is a common choice. Ensure it is fresh and used in sufficient excess (e.g., 4-6 equivalents).[7] | |
| Formation of the corresponding alcohol as a byproduct | The aldehyde is being reduced directly by the reducing agent. | Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion over the aldehyde.[8] |
| Low recovery of the amine after workup and purification | Similar issues as with Route A: water solubility and adsorption to silica gel. | Basify the aqueous layer before extraction and consider using triethylamine-treated silica gel or basic alumina for chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-1H-indole-5-carbonitrile
This procedure is adapted from a general method for the cyanation of bromoindoles.[3]
-
To a solution of 5-bromo-2-methyl-1H-indole (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide (1.05 eq).
-
Heat the reaction mixture to 85°C and stir for 18-25 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature, and pour it into an aqueous solution of ethylenediamine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 2-methyl-1H-indole-5-carbonitrile to this compound
This is a general procedure for the LiAlH₄ reduction of nitriles.[4][9]
-
To a suspension of Lithium Aluminum Hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of 2-methyl-1H-indole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a solvent system containing a small amount of triethylamine, e.g., dichloromethane/methanol/triethylamine 95:4.5:0.5).
Protocol 3: Synthesis of 2-methyl-1H-indole-5-carbaldehyde
This protocol is based on the Vilsmeier-Haack reaction.[5][6]
-
In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere. Stir for 30 minutes to form the Vilsmeier reagent.
-
To this, add a solution of 2-methyl-1H-indole (1.0 eq) in DMF dropwise, maintaining the temperature below 5°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 35-40°C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 4: Reductive Amination of 2-methyl-1H-indole-5-carbaldehyde
This is a general procedure for reductive amination using sodium borohydride.
-
Dissolve 2-methyl-1H-indole-5-carbaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 10 eq) and stir at room temperature for 1-2 hours to form the imine.
-
Cool the mixture to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (with triethylamine in the eluent).
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for low yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Optimizing reaction conditions for (2-methyl-1H-indol-5-yl)methanamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (2-methyl-1H-indol-5-yl)methanamine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound? A1: A prevalent and reliable synthetic route involves a two-step process. The first step is the synthesis of the intermediate, 2-methyl-1H-indole-5-carbonitrile, often via a Fischer indole synthesis. The second step is the chemical reduction of the nitrile group to the primary amine, this compound.
Q2: Which reducing agents are most effective for converting 2-methyl-1H-indole-5-carbonitrile to the final amine product? A2: Several reducing agents are suitable for this transformation. Lithium Aluminum Hydride (LiAlH₄) is a powerful and commonly used reagent for reducing nitriles to primary amines.[1] Alternative methods include catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C), or the use of borane complexes such as Borane-tetrahydrofuran (BH₃-THF).[1] The choice depends on factors like scale, available equipment, and desired reaction conditions.
Q3: What are the critical parameters to control during the Fischer indole synthesis of the nitrile precursor? A3: Key parameters for the Fischer indole synthesis include the choice of acid catalyst, solvent, and temperature. Strong acids like polyphosphoric acid (PPA), sulfuric acid, or zinc chloride are often used to promote the cyclization.[2][3] The reaction temperature is crucial and must be carefully controlled to prevent side reactions and decomposition. Electron-donating or withdrawing groups on the phenylhydrazine can also significantly affect the reaction's success and regiochemistry.[4][5]
Q4: How can I effectively monitor the progress of the nitrile reduction? A4: Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[1] By spotting the reaction mixture alongside the 2-methyl-1H-indole-5-carbonitrile starting material, you can observe the disappearance of the starting material and the appearance of the more polar amine product. Visualization can be achieved using a UV lamp and/or staining agents like potassium permanganate or ninhydrin, which is specific for primary amines.
Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield in Fischer Indole Synthesis of 2-methyl-1H-indole-5-carbonitrile
-
Question: My Fischer indole reaction between 4-cyanophenylhydrazine and acetone is failing or giving very low yields. What are the possible causes and solutions?
-
Answer:
-
Inactive Catalyst: The acid catalyst (e.g., PPA, ZnCl₂) may be old or hydrated. Use freshly opened or properly stored catalyst. PPA can be particularly viscous and difficult to handle; ensure it is well-mixed.
-
Substituent Effects: Electron-withdrawing groups, like the cyano group, can slow down the key[6][6]-sigmatropic rearrangement step of the Fischer synthesis.[5] This may require more forcing conditions.
-
Side Reactions: Excessive heat can lead to decomposition or side reactions. Optimize the temperature carefully, starting at a lower temperature and gradually increasing it while monitoring via TLC.
-
Hydrazone Formation: Ensure the initial formation of the hydrazone is complete before inducing cyclization. This can typically be done as a separate step or in situ at a lower temperature before adding the cyclization catalyst and heating.
-
Problem 2: Incomplete Reduction of 2-methyl-1H-indole-5-carbonitrile
-
Question: After the reduction reaction, I still observe a significant amount of starting material (the nitrile) on my TLC plate. How can I drive the reaction to completion?
-
Answer:
-
Reagent Potency: If using LiAlH₄ or borane, the reagent may have degraded due to exposure to moisture. Use a fresh bottle or a freshly prepared solution.
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the reducing agent. For LiAlH₄, at least 1.5-2 equivalents are typically recommended for nitrile reduction.
-
Reaction Time and Temperature: The reaction may be too slow at the current temperature. Consider increasing the reaction temperature (e.g., to reflux in THF for LiAlH₄) or extending the reaction time. Continue to monitor by TLC until the starting material is consumed.
-
Anhydrous Conditions: For hydride-based reductions (LiAlH₄, BH₃-THF), the reaction must be conducted under strictly anhydrous conditions. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Problem 3: Difficulty in Purifying the Final Product, this compound
-
Question: The crude product appears as a streak on my silica gel TLC plate, and I'm unable to get good separation with column chromatography. What should I do?
-
Answer:
-
Basic Nature of Amine: Primary amines are basic and interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonia (in methanol), to your chromatography eluent.[1]
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase for chromatography, such as basic alumina.
-
Salt Formation: The product can be converted to its hydrochloride salt by treating the freebase with HCl in a suitable solvent (like ether or methanol). The salt is often a crystalline solid that can be purified by recrystallization and then converted back to the freebase if necessary.
-
Aqueous Workup: During the aqueous workup after reduction, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. This ensures the amine is in its freebase form and will partition into the organic solvent. Increase the number of extractions to maximize recovery.[1]
-
Data Presentation
Table 1: Comparison of Reducing Agents for Nitrile to Amine Conversion
| Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| LiAlH₄ | THF, Diethyl Ether | 0 to 65 | 4 - 12 | 70 - 90 | Highly reactive, requires strict anhydrous conditions, careful quenching procedure. |
| Catalytic Hydrogenation (H₂/Raney Ni) | Methanol, Ethanol (often with NH₃) | 25 - 50 | 12 - 24 | 65 - 85 | Requires hydrogenation equipment, catalyst can be pyrophoric. Adding ammonia prevents secondary amine formation. |
| Borane (BH₃-THF) | THF | 25 to 65 | 6 - 18 | 75 - 95 | Generally milder than LiAlH₄, but still requires anhydrous conditions and careful workup. |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-1H-indole-5-carbonitrile (via Fischer Indole Synthesis)
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a slight excess of acetone (1.2 eq). If starting from the free base, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete formation of the hydrazone.
-
Cyclization: Remove the ethanol under reduced pressure. To the crude hydrazone, cautiously add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the reaction mixture with stirring to 100-120 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction may take 1-3 hours.
-
Work-up: Allow the mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Reduction of 2-methyl-1H-indole-5-carbonitrile to this compound
-
Setup: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) to anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve 2-methyl-1H-indole-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis shows the complete consumption of the starting nitrile.
-
Quenching: Cool the reaction mixture back down to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup. A granular precipitate should form.
-
Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound. If necessary, purify the product by column chromatography on silica gel using an eluent containing ~1-2% triethylamine (e.g., Dichloromethane:Methanol:Triethylamine 95:4:1).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for the nitrile reduction step.
References
Technical Support Center: Purification of (2-methyl-1H-indol-5-yl)methanamine
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying (2-methyl-1H-indol-5-yl)methanamine?
The main challenges stem from the compound's structural features: the indole ring and the primary amine. These groups make the molecule susceptible to:
-
Oxidation: The indole nucleus and the primary amine can oxidize when exposed to air, leading to colored impurities.[1][2]
-
Light Sensitivity: Indole derivatives can be sensitive to light, which can catalyze degradation.[1][3]
-
pH Sensitivity: The basicity of the amine group and the nature of the indole ring mean that the compound's stability can be pH-dependent.[1]
-
Reactivity: The primary amine is nucleophilic and can react with various electrophiles, including residual starting materials or solvents.
Q2: What are the initial signs of degradation I should watch for?
Initial signs of degradation for indole amines can include:
-
A change in color of the solid or solution, often turning yellow or brown.[2][3]
-
Changes in solubility or the appearance of precipitates.[3]
-
The emergence of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in an HPLC chromatogram.[2]
Q3: What general purification strategy is recommended for this compound?
A multi-step approach is generally effective:
-
Aqueous Work-up: An initial acid-base extraction to remove non-basic and very weakly basic impurities.
-
Column Chromatography: To separate the target compound from closely related impurities.
-
Crystallization or Salt Formation: To achieve high purity and improve the compound's stability.
Q4: How should I store purified this compound?
For optimal stability, the purified compound should be stored as a solid, preferably as a salt (e.g., hydrochloride salt). Storage conditions should include:
-
Low Temperature: Refrigeration (2-8°C) for short-term and freezing (-20°C or -80°C) for long-term storage.[1]
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidation.[1]
-
Protection from Light: Use amber vials or wrap containers in aluminum foil.[1][3]
Troubleshooting Guides
Issue 1: The purified compound is colored (yellow/brown).
| Possible Cause | Recommended Action |
| Oxidation | Handle the compound under an inert atmosphere (nitrogen or argon).[1] Use degassed solvents for chromatography and extractions. Consider adding a small amount of an antioxidant like BHT if compatible with downstream applications.[1] |
| Residual Acidic Impurities | Ensure complete neutralization during the work-up. A final wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) may be beneficial. |
| Photo-degradation | Protect the compound from light at all stages of the purification process by using amber glassware or covering flasks with aluminum foil.[1] |
Issue 2: Multiple spots are observed on TLC after column chromatography.
| Possible Cause | Recommended Action |
| Inappropriate Solvent System | Optimize the TLC solvent system to achieve better separation (a difference in Rf of at least 0.2 is ideal). A common mobile phase for similar compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), with a small amount of a basic modifier (like triethylamine or ammonia) to reduce tailing. |
| Column Overloading | Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Co-eluting Impurities | Consider using a different stationary phase (e.g., alumina) or a different chromatography technique, such as preparative HPLC.[4] |
Issue 3: Low yield after purification.
| Possible Cause | Recommended Action |
| Compound Adsorption on Silica Gel | The basic amine can strongly adsorb to acidic silica gel. Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) or use deactivated silica gel. |
| Degradation During Purification | Minimize the time the compound is on the column. Work efficiently and avoid prolonged exposure to solvents and light. |
| Losses During Extractions | Ensure the pH of the aqueous layer is appropriate during acid-base extractions to have the compound in the desired layer. Perform multiple extractions with smaller volumes of solvent. |
Experimental Protocols
Protocol 1: General Purification via Acid-Base Extraction and Column Chromatography
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Extract the organic solution with 1 M HCl (aq). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 2 M NaOH or concentrated NH4OH) until the pH is >10.
-
Back Extraction: Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Eluent: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point. Adding 0.5-1% triethylamine to the eluent can prevent tailing.
-
Monitoring: Monitor fractions by TLC.
-
Collection: Combine fractions containing the pure product and evaporate the solvent.
-
Protocol 2: High Purity Purification via Preparative HPLC
For obtaining high-purity material, reversed-phase preparative HPLC can be employed.
| Parameter | Recommendation |
| Column | C18 reversed-phase preparative column.[4] |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid.[4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid.[4] |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B. |
| Detection | UV at 280 nm.[2] |
| Post-Purification | Fractions containing the pure compound are pooled. The organic solvent is removed by rotary evaporation, and the remaining aqueous solution can be lyophilized to obtain the pure compound as a salt.[4] |
Data Presentation
Table 1: Typical TLC and HPLC Parameters for Indole Amines
| Parameter | Value/Condition | Notes |
| TLC Mobile Phase | Dichloromethane/Methanol (95:5) + 0.5% Triethylamine | A starting point for polar indoles. |
| TLC Visualization | UV light (254 nm)[5] or staining (e.g., ninhydrin for primary amines). | |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm.[2] | Analytical scale for purity checks. |
| HPLC Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.[2] | Suitable for LC-MS analysis. |
| HPLC Gradient | 10% B to 90% B over 15 minutes.[2] | A general-purpose gradient. |
Visualizations
Caption: General Purification Workflow.
Caption: Troubleshooting Decision Tree.
Caption: Potential Degradation Pathways.
References
Navigating the Stability of (2-methyl-1H-indol-5-yl)methanamine in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of (2-methyl-1H-indol-5-yl)methanamine in solution. Addressing common challenges encountered during experimental work, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
Troubleshooting Guide: Common Stability Issues
Researchers working with this compound may encounter several stability-related issues. This guide provides a structured approach to identifying and resolving these common problems.
| Observed Issue | Potential Cause | Recommended Solution |
| Solution Discoloration (e.g., turning yellow or brown) | Oxidation of the indole ring or the methanamine group. This can be accelerated by exposure to air (oxygen) and/or light.[1][2] | - Prepare solutions using degassed solvents. - Blanket the solution with an inert gas (e.g., nitrogen or argon). - Store solutions in amber vials or wrapped in aluminum foil to protect from light.[1] - Consider adding a compatible antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), after verifying its compatibility with your experimental setup.[1] |
| Loss of Compound Potency or Decreased Concentration Over Time | Chemical degradation due to factors like pH, temperature, or oxidation.[1][3] | - pH Control: Buffer the solution to a pH that maximizes stability. For many indole derivatives, neutral to slightly acidic conditions are often preferable.[1] - Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and working solutions at 2-8°C for short-term use.[1] Minimize freeze-thaw cycles by storing in aliquots.[1] - Analytical Monitoring: Regularly check the concentration of your solution using a stability-indicating method like HPLC.[4][5] |
| Formation of Precipitate or Particulates in Solution | - The compound's concentration may exceed its solubility limit in the chosen solvent at the storage temperature. - Formation of insoluble degradation products.[1] | - Verify Solubility: Ensure the solution concentration is below the solubility limit at the storage temperature. Gentle warming may redissolve the compound if it is thermally stable.[1] - Filtration: Before use, filter the solution through a compatible syringe filter (e.g., 0.22 µm) to remove any particulates. - Solvent Selection: If solubility is a persistent issue, consider using a different solvent system or a co-solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the general behavior of indole derivatives, the primary degradation pathways are likely to be:
-
Oxidation: The electron-rich indole nucleus and the primary amine are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[2]
-
Hydroxylation: The indole ring can undergo hydroxylation, leading to the formation of various hydroxylated byproducts.[6]
-
pH-dependent degradation: The stability of the compound can be significantly influenced by the pH of the solution.[1][7]
Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A2: For optimal stability, follow these guidelines:
-
Solvent: Use high-purity, degassed solvents.
-
Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Light Protection: Store solutions in amber glass vials or protect them from light by wrapping the container in aluminum foil.[1]
-
Temperature: For long-term storage, keep solutions at -20°C or -80°C.[1] For short-term use, store at 2-8°C.
-
Aliquoting: Store the compound in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[4][5][8] This method should be able to separate the parent compound from its potential degradation products. Developing such a method often involves forced degradation studies.[2][9]
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperatures, and intense light) to accelerate its degradation.[9][10][11] These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Developing a stability-indicating analytical method that can resolve the active pharmaceutical ingredient from all its degradants.[10]
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Stability Assessment
This protocol provides a starting point for developing a reverse-phase HPLC method to quantify this compound and monitor its degradation.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes. This will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at approximately 280 nm (an initial UV scan of the compound is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition to an appropriate working concentration (e.g., 10-100 µg/mL).
Analysis: Inject the prepared sample. The retention time and peak area of the parent compound should be recorded. The appearance of new peaks over time indicates degradation. The percentage of the remaining compound can be calculated relative to a sample analyzed at time zero.[2]
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to understand the stability profile of this compound.
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[2] Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration. Analyze using the developed HPLC method.
Visualizing Experimental Workflows
Caption: Workflow for a typical stability study using HPLC.
Caption: Logical workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Preventing degradation of (2-methyl-1H-indol-5-yl)methanamine during storage
This technical support center provides guidance on the proper storage and handling of (2-methyl-1H-indol-5-yl)methanamine to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues related to the degradation of this compound.
| Problem | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of your sample using a suitable analytical method, such as HPLC. 2. If degradation is confirmed, use a fresh, properly stored sample for your experiment. 3. Review your experimental setup to ensure compatibility with the compound's stability profile. |
| Change in the physical appearance of the solid (e.g., color change from white/off-white to brown, clumping). | Oxidation or reaction with moisture.[1] | 1. Discontinue the use of the suspect batch. 2. Assess the purity of the material using the analytical methods described below. 3. If the purity is compromised, procure a new batch and ensure strict adherence to the recommended storage and handling guidelines.[1] |
| Difficulty in dissolving the compound. | Formation of insoluble degradation products. | 1. Attempt dissolution in a range of appropriate high-purity solvents. 2. If solubility issues persist, it may be an indication of degradation. Analyze the sample for purity. 3. Gentle warming or sonication can be used to aid dissolution, but be mindful of the potential for thermal degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] For extended storage, refrigeration at 2-8°C is recommended.[3] The compound should be protected from light and moisture.[1][4]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are likely oxidation and photodegradation. The electron-rich indole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light.[5] This can lead to the formation of colored byproducts.
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][6] These substances can react with and degrade the amine and indole functional groups.
Q4: What are the visual signs of degradation?
A4: A noticeable change in color, such as darkening from an off-white or light brown to a darker shade, is a common visual indicator of degradation.[1] You may also observe a change in the physical form of the solid, such as clumping.[1]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The appearance of new peaks or a decrease in the area of the main peak in the chromatogram can indicate the presence of degradation products.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Tightly sealed container, consider storing under an inert gas (e.g., argon or nitrogen). | Protects against oxidation and moisture. |
| Light | Amber vial or opaque container. | Protects the compound from light-induced degradation.[1][4][5] |
| Moisture | Dry environment. | The compound can be hygroscopic, and moisture can facilitate degradation.[1] |
| Incompatible Substances | Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][6] | These substances can react with and degrade the compound. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method
This protocol describes a general method to evaluate the stability of this compound under stressed conditions.
1. Sample Preparation:
-
Weigh 5-10 mg of this compound into three separate amber glass vials.
2. Stress Conditions:
-
Vial 1 (Control): Store at 2-8°C in the dark under an inert atmosphere.
-
Vial 2 (Elevated Temperature): Store at 40°C in the dark.
-
Vial 3 (Light Exposure): Store at room temperature exposed to ambient laboratory light.
3. Time Points:
-
Analyze the samples at an initial time point (T=0) and then at subsequent time points (e.g., 1 week, 2 weeks, and 4 weeks).
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient: Start with 10% acetonitrile, increase to 90% over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Inject the prepared samples and analyze the chromatograms.
-
Purity can be estimated by the relative area of the main peak.
-
The appearance of significant secondary peaks may indicate the presence of impurities or degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for compound degradation issues.
References
Technical Support Center: Improving the Solubility of (2-methyl-1H-indol-5-yl)methanamine for Bioassays
This guide provides troubleshooting advice and detailed protocols for researchers and scientists working with (2-methyl-1H-indol-5-yl)methanamine. The following sections address common solubility challenges to ensure reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an organic compound featuring an indole structure.[1] Indole derivatives are often characterized by poor water solubility due to their hydrophobic nature.[2][3][4] However, the presence of a primary amine group suggests that its solubility will be highly dependent on pH.[5][6] At acidic pH, the amine group will be protonated, forming a more soluble salt.
Q2: Why is my compound precipitating when I dilute my DMSO stock into an aqueous bioassay buffer?
A2: This is a common issue known as "precipitation upon dilution."[7][8] It occurs when a compound that is highly soluble in a non-polar solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is much lower.[9] The final concentration of DMSO in the assay may not be sufficient to keep the compound dissolved.[8] Factors like the final compound concentration, buffer pH, and temperature can all influence precipitation.[7]
Q3: What are the first steps I should take to improve the solubility of this compound?
A3: The initial and most effective step is often pH adjustment. Since the compound has a basic amine group, lowering the pH of your aqueous buffer should increase its solubility.[5][10] Another immediate strategy is to use co-solvents in your formulation.[11][12][13]
Q4: Can I use DMSO to dissolve my compound? What are the potential issues?
A4: Yes, DMSO is a powerful and widely used solvent for dissolving a broad range of compounds for bioassays.[8] However, there are potential issues to consider:
-
Precipitation: As mentioned, compounds can precipitate when diluted into aqueous solutions.[7][8]
-
Cell Toxicity: High concentrations of DMSO can be toxic to cells, typically, the final concentration in an assay should be kept below 0.5%.[8]
-
Assay Interference: DMSO can sometimes interfere with assay components or detection methods.[8]
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere, which can affect the concentration of your stock solution over time.[8]
Q5: How does pH affect the solubility of this compound?
A5: The methanamine group is basic and will accept a proton (become protonated) in acidic conditions.[5] This positive charge increases the polarity of the molecule, enhancing its interaction with water and thereby increasing its solubility.[6][10] Conversely, at neutral or basic pH, the amine group is in its neutral, less soluble form.
Q6: What are some common solubilizing excipients I can try?
A6: Besides pH adjustment and co-solvents, several other excipients can be used:
-
Surfactants: These form micelles that can encapsulate hydrophobic compounds. Common examples include Tween 80 and Poloxamer 188.[11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[14][15][16][17] Beta-cyclodextrins and their derivatives like HP-β-CD are commonly used.[17][18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer. | The compound's aqueous solubility limit is exceeded. The final DMSO concentration is too low to maintain solubility. | 1. Decrease Final Concentration: Test a lower final concentration of the compound in your assay. 2. Increase Final DMSO Concentration: If your assay allows, slightly increase the final DMSO percentage (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same DMSO concentration.[8] 3. pH Adjustment: Prepare your aqueous buffer at a lower pH (e.g., pH 5.0-6.5) to protonate the amine group. 4. Use Co-solvents: Add a co-solvent like PEG 400 or propylene glycol to your formulation.[13][19][20] |
| Bioassay results are inconsistent or show poor dose-response. | The compound may be precipitating over the course of the experiment, leading to a lower effective concentration. The compound may be adsorbing to plasticware. | 1. Confirm Solubility: Visually inspect your assay plates for precipitation. Perform a solubility check under the exact final assay conditions. 2. Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween 80) to your assay buffer to prevent precipitation and reduce adsorption. 3. Use Cyclodextrins: Pre-complex the compound with a cyclodextrin before adding it to the assay medium.[15][17] |
| The prepared acidic solution of the compound is not stable. | The compound may be susceptible to degradation at low pH over time. | 1. Prepare Fresh Solutions: Always prepare the acidic solution of your compound fresh before each experiment. 2. Stability Study: Conduct a short-term stability study by analyzing the concentration of the compound in the acidic buffer over the time course of your experiment using a method like HPLC. |
Data Presentation: Solubility of Amine-Containing Indole Derivatives
The following table provides hypothetical solubility data for a compound structurally similar to this compound to illustrate solubility trends.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Notes |
| Deionized Water | 7.0 | 25 | < 1 | Poorly soluble in neutral water. |
| PBS | 7.4 | 25 | < 1 | Insoluble in standard physiological buffer. |
| 0.1 M HCl | 1.0 | 25 | > 10,000 | Highly soluble due to salt formation. |
| Acetate Buffer | 5.0 | 25 | 500 | Significantly improved solubility at acidic pH. |
| PBS with 5% DMSO | 7.4 | 25 | 25 | Limited improvement with low DMSO. |
| PBS with 2% HP-β-CD | 7.4 | 25 | 150 | Cyclodextrin complexation improves solubility. |
| Water with 20% PEG 400 | 7.0 | 25 | 300 | Co-solvent enhances solubility. |
Experimental Protocols
Protocol 1: Preparation of a Hydrochloride (HCl) Salt for Improved Aqueous Solubility
This protocol describes the formation of a more soluble hydrochloride salt from the free base form of this compound.
-
Dissolution: Accurately weigh 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent like methanol or ethanol (e.g., 1-2 mL).
-
Acidification: While stirring, slowly add a stoichiometric equivalent of hydrochloric acid (e.g., 1.0 M HCl in diethyl ether or a calculated volume of aqueous HCl).
-
Precipitation: The hydrochloride salt will likely precipitate out of the solution. If not, the solvent can be slowly evaporated under reduced pressure.
-
Isolation: Collect the precipitated salt by filtration.
-
Washing: Wash the collected salt with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the salt under a vacuum to remove residual solvent.
-
Verification: Confirm the salt formation and purity using appropriate analytical techniques (e.g., melting point, NMR, or elemental analysis). The resulting salt can then be dissolved directly in aqueous buffers for bioassays.
Protocol 2: Screening for Optimal Co-solvent Concentration
This protocol helps determine the minimum amount of a co-solvent needed to maintain the solubility of your compound in an aqueous buffer.
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Co-solvent Stocks: Prepare a series of your primary aqueous assay buffer containing increasing concentrations of a co-solvent (e.g., PEG 400, propylene glycol) ranging from 0% to 20%.
-
Dilution: Add a fixed amount of your DMSO stock solution to each of the co-solvent buffer solutions to achieve your desired final compound concentration. Ensure the final DMSO concentration remains constant across all samples (e.g., 0.5%).
-
Equilibration: Gently mix the solutions and allow them to equilibrate at the temperature of your bioassay for a set period (e.g., 2 hours).
-
Observation: Visually inspect each solution for any signs of precipitation (cloudiness or visible particles).
-
Quantification (Optional): Centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC or UV-Vis spectroscopy to determine the actual soluble concentration.
-
Selection: Choose the lowest concentration of co-solvent that maintains the compound in a clear solution for the duration of your assay.
Visualizations
Diagram 1: Decision Workflow for Solubility Enhancement
References
- 1. Buy this compound | 36798-25-1 [smolecule.com]
- 2. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. issr.edu.kh [issr.edu.kh]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Extraction: Effects of pH [jove.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. ijpbr.in [ijpbr.in]
- 20. bepls.com [bepls.com]
Overcoming common problems in indole derivative synthesis
Welcome to the technical support center for indole derivative synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Section 1: Troubleshooting Common Synthesis Problems
This section addresses prevalent issues such as low yields, side product formation, and reaction failures, with a focus on the widely used Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis are a frequent issue as the reaction is sensitive to multiple parameters.[1] Key factors to investigate include:
-
Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Using freshly distilled or recrystallized materials is advisable as impurities can lead to side reactions.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[2][3] The optimal catalyst is substrate-dependent, so screening different acids may be necessary. Polyphosphoric acid (PPA) is often a highly effective choice.[1][4]
-
Temperature and Time: The reaction often requires high temperatures.[1] However, excessive heat or prolonged reaction times can cause decomposition.[1] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal duration. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[1]
-
Solvent: The solvent can significantly impact the reaction rate. Acetic acid is a common choice as it can also act as the catalyst.[4][5] In some instances, running the reaction neat may be effective.[1]
-
Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are the common side reactions?
A2: Side product formation is a known challenge. Common undesirable products can arise from aldol condensations or Friedel-Crafts type reactions.[1] Specific issues can also arise from the starting materials themselves. For example, certain substitution patterns on the carbonyl component can lead to N-N bond cleavage, resulting in byproducts like aniline instead of the desired indole.[6] Careful control of reaction temperature and acid concentration can help minimize these side reactions.[1]
Q3: My Fischer indole synthesis reaction is not proceeding to completion. What could be the issue?
A3: Incomplete conversion can be traced back to several factors:
-
Insufficient Acid Catalyst: The acid is essential for the reaction. Ensure an adequate amount of a suitable acid is being used.[1]
-
Low Reaction Temperature: The key[7][7]-sigmatropic rearrangement step has a significant activation energy and may require higher temperatures to proceed efficiently.[1]
-
Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions. In such cases, pre-forming and isolating the hydrazone before cyclization can be a viable strategy.[4]
-
Electronic Effects: Strong electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction and may necessitate harsher conditions (stronger acid, higher temperature).[4]
Q4: Are there alternatives if the Fischer indole synthesis consistently fails for my substrate?
A4: Yes, several other named reactions can be employed for indole synthesis, each with its own advantages:
-
Bischler-Möhlau Synthesis: This method involves reacting an α-bromo-acetophenone with an excess of aniline and is a good alternative for synthesizing 2-aryl-indoles.[8][9]
-
Palladium-Catalyzed Syntheses: Modern cross-coupling strategies offer versatile and often milder routes. These include the Buchwald-Hartwig amination, Larock indole synthesis, and other C-H activation approaches.[8][10][11]
-
Other Classical Methods: The Reissert, Madelung, Bartoli, and Nenitzescu syntheses are other established methods that may be suitable depending on the desired substitution pattern.[8]
Troubleshooting Workflow
When encountering low yields or reaction failures, a systematic approach is essential. The following workflow can help diagnose the issue.
Section 2: Data & Protocols
Comparative Data on Reaction Conditions
The choice of catalyst and conditions is paramount for a successful synthesis. The following table summarizes common choices for two powerful indole synthesis methodologies.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Fischer Indole Synthesis | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Brønsted Acids (HCl, H₂SO₄, PPA) or Lewis Acids (ZnCl₂, BF₃·OEt₂)[3][4] | Palladium Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)[12] |
| Ligand | Not applicable | Biaryl Monophosphine Ligands (e.g., XPhos, SPhos, RuPhos)[12][13] |
| Base | Not applicable (Acid-catalyzed) | Strong Bases (NaOtBu, LHMDS) or Weaker Carbonate/Phosphate Bases (K₃PO₄, Cs₂CO₃)[12] |
| Solvent | Acetic Acid, Ethanol, Toluene, or neat[1][4] | Aprotic solvents like Dioxane, Toluene, or THF[12] |
| Temperature | 80°C to reflux, substrate-dependent[4] | Room temperature to ~110°C[13] |
Detailed Experimental Protocol: Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Objective: To synthesize 2-phenylindole.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Glacial Acetic Acid (optional, for hydrazone formation)
Procedure:
-
Hydrazone Formation (One-Pot or Two-Step):
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise while stirring.
-
(Optional) Add a few drops of glacial acetic acid and heat the mixture to 80°C for 45 minutes to pre-form the hydrazone.[1] The hydrazone may precipitate upon cooling.
-
-
Cyclization:
-
To the flask containing the hydrazone (or the in-situ generated mixture), add the acid catalyst (e.g., a sufficient amount of PPA to ensure stirring, or 2-4 equivalents of ZnCl₂).
-
Heat the reaction mixture, typically between 100-170°C, depending on the catalyst and substrate.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice or into cold water.
-
Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
-
Visualization of Fischer Indole Synthesis Pathway
The mechanism involves several key transformations, starting from the condensation of an arylhydrazine and a carbonyl compound.
Section 3: Purification Strategies
Q: I am struggling with the purification of my crude indole derivative by column chromatography. What are some tips?
A: Purifying indole derivatives can be challenging due to their polarity and potential for streaking on silica gel.[1]
-
Solvent System Selection: A combination of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a standard starting point. For more polar indoles, adding a small percentage of methanol to a dichloromethane or ethyl acetate system can be effective.[14]
-
TLC Visualization: Since many indoles are colorless, visualization on TLC is key. Use a UV lamp (254 nm) for non-destructive visualization.[14] For staining, Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots.[14]
-
Minimizing Streaking: If streaking is observed on the TLC plate, it often indicates that the compound is interacting too strongly with the acidic silica gel. Adding a small amount (~1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can lead to sharper bands and better separation.[14]
-
Alternative Methods: If chromatography fails, consider recrystallization from a suitable solvent system. In some cases, converting the indole to a crystalline derivative (e.g., a salt or an N-acetylated product) can facilitate purification, with the protecting group being removed in a subsequent step.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. benchchem.com [benchchem.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (2-methyl-1H-indol-5-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (2-methyl-1H-indol-5-yl)methanamine. It includes frequently asked questions, detailed troubleshooting guides, scalable experimental protocols, and comparative data to address common challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound? A1: A robust and widely used two-step approach is the most common route. It begins with the Fischer indole synthesis to construct the core indole ring, followed by the reduction of a nitrile group to the target primary amine. This method is highly adaptable for scaling up.
Q2: How is the 2-methyl-1H-indole-5-carbonitrile precursor synthesized? A2: The precursor is typically synthesized via the Fischer indole synthesis.[1] This involves the acid-catalyzed reaction of (4-cyanophenyl)hydrazine with acetone.[2] The reaction first forms a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[1]
Q3: Which acid catalysts are effective for the Fischer indole synthesis step? A3: A range of Brønsted and Lewis acids can be used, and the optimal choice often requires empirical optimization.[4] Common catalysts include zinc chloride (ZnCl₂), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH).[1] The choice of acid and its concentration are critical parameters influencing yield and side product formation.[4]
Q4: What are the best reducing agents for converting the nitrile precursor to this compound? A4: Several reducing agents are effective for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF is a powerful and common choice. For larger-scale operations, catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is often preferred due to safety and workup considerations.
Q5: How can I monitor the progress of the reactions? A5: Thin Layer Chromatography (TLC) is the most effective method for monitoring both the Fischer indole synthesis and the nitrile reduction steps. By spotting the reaction mixture alongside the starting material(s), you can track the consumption of reactants and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Q6: My indole product is turning pink/purple during purification. What is causing this? A6: Indoles, particularly those with electron-rich substituents, can be sensitive to air oxidation and acidic conditions, leading to the formation of colored impurities or polymeric byproducts.[5] This is a common observation, especially during silica gel chromatography.
Experimental Protocols
Step 1: Synthesis of 2-methyl-1H-indole-5-carbonitrile (Intermediate)
This procedure is based on the principles of the Fischer indole synthesis.[1][2]
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, suspend (4-cyanophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: To the hydrazone mixture, add the acid catalyst. Anhydrous zinc chloride (2.0-3.0 eq) is a common choice for this transformation.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours. Monitor the consumption of the hydrazone intermediate by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
Neutralize the mixture with a suitable base, such as aqueous sodium bicarbonate, until the pH is ~7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-methyl-1H-indole-5-carbonitrile.
Step 2: Synthesis of this compound (Final Product)
This procedure describes the reduction of the nitrile intermediate using Lithium Aluminum Hydride (LiAlH₄).
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 2-methyl-1H-indole-5-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0°C using an ice bath. Slowly add LiAlH₄ (1.5-2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor by TLC until all starting material is consumed (typically 4-12 hours).
-
Work-up (Fieser method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude amine can be purified by column chromatography. Due to the basic nature of the product, use silica gel treated with triethylamine (1-2% in the eluent) or use basic alumina to prevent streaking and improve recovery.[5]
Data Presentation
Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| **Zinc Chloride (ZnCl₂) ** | 150-180°C, neat or in high-boiling solvent | Effective, relatively inexpensive | Harsh conditions, can be difficult to remove |
| Polyphosphoric Acid (PPA) | 80-120°C | Strong dehydrating agent, good yields | Viscous, difficult to handle, workup can be challenging |
| Sulfuric Acid (H₂SO₄) | In ethanol or acetic acid, reflux | Strong acid, readily available | Can cause charring and side reactions if not controlled |
| p-TsOH | Reflux in toluene with Dean-Stark trap | Milder than H₂SO₄, removes water | May require longer reaction times |
Table 2: Comparison of Reducing Agents for Nitrile to Amine Conversion
| Reducing Agent | Typical Conditions | Advantages | Disadvantages & Scale-Up Issues |
| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to reflux | High-yielding, very effective | Highly reactive with water, requires strict anhydrous conditions, pyrophoric, difficult workup on large scale |
| Catalytic Hydrogenation (Raney Ni) | H₂ (50-100 psi), Methanolic NH₃, 50-80°C | Good for large scale, easier workup | Requires specialized high-pressure equipment, catalyst can be pyrophoric |
| Catalytic Hydrogenation (Pd/C) | H₂ (50-100 psi), Acidic or basic media | Effective, common catalyst | Can be expensive, potential for catalyst poisoning |
| Borane (BH₃·THF) | THF, 0°C to reflux | Milder than LiAlH₄, good selectivity | Requires careful handling, workup involves quenching excess borane |
Troubleshooting Guide
Issue 1: Low or No Yield in Fischer Indole Synthesis
-
Question: My Fischer indole reaction is not working, or the yield is very low. What could be wrong?
-
Answer: This is a common issue that can be attributed to several factors.[4]
-
Purity of Hydrazine: Hydrazine starting materials can degrade over time. Ensure you are using pure, fresh (4-cyanophenyl)hydrazine.
-
Catalyst Choice/Amount: The type and concentration of the acid catalyst are critical.[4] If one catalyst (e.g., ZnCl₂) fails, screen others like PPA or H₂SO₄.
-
Reaction Temperature: The reaction is highly sensitive to temperature.[4] Too low, and the reaction won't proceed; too high, and it can lead to decomposition and tar formation. Optimize the temperature carefully.
-
N-N Bond Cleavage: Some substitution patterns can promote undesired cleavage of the hydrazine N-N bond, preventing the key rearrangement step. This is less common for this specific substrate but can be a general issue in Fischer syntheses.
-
Issue 2: Incomplete Nitrile Reduction
-
Question: My TLC shows significant amounts of unreacted 2-methyl-1H-indole-5-carbonitrile after the reduction step. Why?
-
Answer: Incomplete reduction is usually due to an issue with the reducing agent or reaction conditions.
-
Inactive LiAlH₄: LiAlH₄ is highly sensitive to moisture. If it has been improperly stored, it will lose its activity. Always use fresh, finely powdered LiAlH₄ from a sealed container.
-
Insufficient Reagent: Ensure at least 1.5-2.0 molar equivalents of the reducing agent are used to account for any active protons in the system (e.g., the indole N-H).
-
Catalyst Poisoning (for Hydrogenation): If using catalytic hydrogenation, trace impurities (sulfur, etc.) from previous steps can poison the catalyst. Ensure the nitrile intermediate is highly pure.
-
Reaction Time/Temperature: The reduction may simply be slow. Try increasing the reaction time or gently heating the mixture to reflux to drive it to completion.
-
Issue 3: Product Streaking on TLC and Difficult Purification
-
Question: My final amine product streaks badly on my silica TLC plate, and I'm getting poor recovery from my silica gel column. What should I do?
-
Answer: This is a classic problem when purifying basic compounds like amines on standard, slightly acidic silica gel.[5] The basic amine interacts strongly with the acidic silanol groups, causing streaking and irreversible adsorption.
-
Use a Modified Eluent: Add a small amount of a basic modifier, like triethylamine (0.5-2%), to your chromatography eluent (e.g., Dichloromethane/Methanol/Triethylamine). This will neutralize the acidic sites on the silica and lead to sharp, well-defined spots and bands.[5]
-
Use a Different Stationary Phase: Neutral or basic alumina is an excellent alternative to silica gel for purifying amines and other acid-sensitive compounds.[6]
-
Salt Formation & Extraction: Consider converting the amine to its hydrochloride salt with HCl in a solvent like ether. The salt may precipitate and can be collected by filtration. The free base can then be regenerated by treatment with a base.
-
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yields in the nitrile reduction step.
References
Validation & Comparative
Validating the Biological Activity of (2-methyl-1H-indol-5-yl)methanamine: A Comparative Guide
(2-methyl-1H-indol-5-yl)methanamine is an indole derivative with potential pharmacological activity. Based on the extensive research into structurally similar indole compounds, its biological activity is likely centered on the modulation of serotonin (5-HT) receptors. This guide provides a comparative analysis of its predicted activity against known indole-based compounds, supported by experimental data and detailed protocols for validation.
Predicted Biological Activity and Comparison
The core structure of this compound, featuring an indole nucleus and a methylamine substituent, is a common motif in ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin receptors. Derivatives of indole are well-documented for their affinity to various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3.[1][2][3] These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery in areas such as neuropsychiatric disorders and pain management.[3][4][5]
To validate the biological activity of this compound, a series of in vitro and in vivo assays are recommended. The following sections detail these experimental approaches and provide comparative data from known indole derivatives.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of representative indole derivatives at various serotonin receptors. This data provides a benchmark for evaluating the performance of this compound.
Table 1: Comparative Binding Affinity (Ki, nM) of Indole Derivatives at Serotonin Receptors
| Compound/Derivative | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT3 Receptor (Ki, nM) | Reference |
| This compound | To be determined | To be determined | To be determined | |
| Cilansetron | >5000 | >5000 | 0.19 | [1] |
| 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole (12b) | 15 | - | - | [2] |
| 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole (12h) | 15 | - | - | [2] |
| SERAAK2 | 153 | 422 | - | [5] |
Table 2: Comparative Functional Activity (EC50/IC50, nM) of Indole Derivatives
| Compound/Derivative | Assay Type | Receptor Target | Activity (EC50/IC50, nM) | Reference |
| This compound | To be determined | To be determined | To be determined | |
| Indolealkylpiperazine derivative (13m) | cAMP Assay (Agonist) | 5-HT1A | 1.01 | [6] |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (6c) | XO Inhibition | Xanthine Oxidase | 130 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of the biological activity of this compound.
Radioligand Receptor Binding Assay
This assay determines the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A, 5-HT2A, and 5-HT3 receptors.
-
Materials:
-
Cell membranes expressing the target human 5-HT receptor subtype.
-
Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]Ketanserin (for 5-HT2A), [3H]GR65630 (for 5-HT3).
-
Test compound: this compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) from competition curves.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[8]
-
In Vitro Cell-Based Functional Assay (e.g., cAMP Assay for 5-HT1A)
This assay measures the functional activity of the compound as an agonist or antagonist by quantifying the downstream signaling events, such as the change in second messenger levels.
-
Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT1A receptor and to quantify its potency (EC50) or inhibitory activity (IC50).
-
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Forskolin (to stimulate cAMP production).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Procedure:
-
Culture the cells in appropriate media and seed them in microplates.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.
-
Measure the TR-FRET signal using a plate reader.
-
Plot the data as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.[6][9]
-
In Vivo Behavioral Assays (e.g., Elevated Plus Maze)
Animal models are used to assess the physiological effects of the compound, providing insights into its potential therapeutic applications. The elevated plus maze (EPM) test is a widely used assay to evaluate anxiolytic or anxiogenic effects of drugs.[5]
-
Objective: To evaluate the anxiolytic-like effects of this compound in rodents.
-
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Rodents (e.g., mice or rats).
-
Test compound at various doses.
-
Vehicle control.
-
Positive control (e.g., diazepam).
-
-
Procedure:
-
Administer the test compound, vehicle, or positive control to the animals via an appropriate route (e.g., intraperitoneal injection).
-
After a specific pre-treatment time, place the animal at the center of the EPM, facing an open arm.
-
Record the animal's behavior for a set duration (e.g., 5 minutes) using a video tracking system.
-
Analyze the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic-like effect.[3][5]
-
Visualizations
Serotonin Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway for a G-protein coupled serotonin receptor, such as the 5-HT1A receptor.
Caption: Simplified 5-HT1A receptor signaling pathway.
Experimental Workflow for Biological Activity Validation
This diagram outlines the logical workflow for validating the biological activity of a novel compound.
Caption: Workflow for validating compound biological activity.
References
- 1. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, 5-hydroxytryptamine1A receptor affinity and docking studies of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Reproducibility of Experimental Results with (2-methyl-1H-indol-5-yl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental reproducibility and performance of (2-methyl-1H-indol-5-yl)methanamine with established alternative serotonergic ligands, namely the endogenous neurotransmitter Serotonin (5-hydroxytryptamine, 5-HT) and the well-characterized research chemical N,N-dimethyltryptamine (DMT). Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide focuses on providing detailed, reproducible experimental protocols for its synthesis and biological evaluation, alongside comparative data for the selected alternatives to serve as a benchmark.
Structural and Functional Context
This compound belongs to the indoleamine class of compounds, which are known to interact with serotonin receptors. Its chemical structure, featuring a methyl group at the 2-position of the indole ring and a primary aminomethyl group at the 5-position, suggests potential activity as a serotonin receptor ligand. The precise nature of this interaction—its affinity, selectivity, and functional effect (agonist, antagonist, or partial agonist)—at various 5-HT receptor subtypes requires empirical determination.
Alternative Compounds for Comparison:
-
Serotonin (5-HT): The natural endogenous ligand for all serotonin receptors, serving as the primary benchmark for potency and efficacy.
-
N,N-Dimethyltryptamine (DMT): A structurally related and extensively studied serotonin receptor agonist, particularly at 5-HT2A and 5-HT1A receptors.
Comparative Biological Data
The following tables summarize the known quantitative data for Serotonin and DMT, which can be used to contextualize the future experimental findings for this compound.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | Serotonin (5-HT) | N,N-Dimethyltryptamine (DMT) |
| 5-HT1A | ~3-10 | ~50-150 |
| 5-HT1B | ~5-15 | ~100-200 |
| 5-HT1D | ~2-10 | ~30-100 |
| 5-HT2A | ~10-50 | ~50-150 |
| 5-HT2C | ~5-20 | ~150-300 |
| 5-HT6 | ~50-150 | ~80-200 |
| 5-HT7 | ~0.5-5 | ~20-100 |
Note: These values are aggregated from multiple sources and may vary depending on the specific assay conditions.
Table 2: Comparative Functional Activity (EC50/IC50 in nM)
| Receptor Subtype | Functional Assay | Serotonin (5-HT) | N,N-Dimethyltryptamine (DMT) |
| 5-HT1A | cAMP Inhibition | ~1-10 | ~100-300 |
| 5-HT2A | Calcium Mobilization | ~5-20 | ~20-100 |
| 5-HT2A | Phosphoinositide Turnover | ~5-30 | ~30-150 |
| 5-HT7 | cAMP Accumulation | ~0.5-5 | ~15-50 |
Note: These values are aggregated from multiple sources and may vary depending on the specific assay conditions.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 2-methyl-1H-indole-5-carbonitrile
This intermediate can be prepared using various established indole syntheses, such as the Fischer indole synthesis.
Step 2: Reduction of the Nitrile to the Primary Amine
Materials:
-
2-methyl-1H-indole-5-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol, Triethylamine)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend a molar excess (typically 2-3 equivalents) of LiAlH₄ in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve one equivalent of 2-methyl-1H-indole-5-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH solution, and then water again (a common ratio is 1:1:3 by volume relative to the mass of LiAlH₄ used).
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mobile phase such as a gradient of methanol in dichloromethane with 1% triethylamine to afford the pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Serotonin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (commercially available or prepared in-house).
-
A suitable radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
This compound as the test compound.
-
A non-labeled competing ligand for determining non-specific binding (e.g., serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
A microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, combine the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of the non-labeled competing ligand).
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays
Materials:
-
HEK293 or CHO cells stably expressing the serotonin receptor of interest (e.g., 5-HT1A for Gi, 5-HT7 for Gs).
-
This compound.
-
Forskolin (for Gi-coupled receptor assays).
-
A commercial cAMP detection kit (e.g., HTRF®, AlphaLISA®).
Procedure:
-
Plate the cells in a 96- or 384-well plate and culture overnight.
-
For Gi-coupled receptors, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of forskolin to stimulate cAMP production.
-
For Gs-coupled receptors, add varying concentrations of the test compound directly to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels following the manufacturer's protocol for the chosen detection kit.
-
Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Materials:
-
HEK293 or CHO cells stably expressing the 5-HT2A receptor.
-
This compound.
-
A commercial IP1 detection kit (e.g., HTRF®).
Procedure:
-
Plate the cells in a 96- or 384-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer.
-
Add varying concentrations of the test compound.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the accumulation of inositol monophosphate (IP1) according to the kit manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 value for agonist activity.
Visualizations
A Comparative Analysis of (2-methyl-1H-indol-5-yl)methanamine and Other Serotonin Receptor Agonists: A Guide for Researchers
A comprehensive comparison of the serotonergic activity of (2-methyl-1H-indol-5-yl)methanamine with established serotonin receptor agonists is currently challenging due to the limited publicly available pharmacological data for this specific compound. To provide a valuable comparative guide for researchers, this document will instead focus on a structurally related and well-characterized compound, 2-Methyl-5-hydroxytryptamine (2-Methyl-5-HT), a known selective 5-HT3 receptor agonist.
This guide presents a comparative analysis of the serotonin receptor binding affinities of 2-Methyl-5-HT alongside a panel of well-established serotonin receptor agonists: Sumatriptan, a medication for migraines; Psilocin, the active metabolite of psilocybin; Lysergic acid diethylamide (LSD), a classic psychedelic; and Buspirone, an anxiolytic medication. The objective is to offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in understanding the relative activities of these compounds across various serotonin receptor subtypes.
Comparative Binding Affinity Profile
The following table summarizes the in vitro binding affinities (Ki, in nM) of 2-Methyl-5-HT and the selected comparator compounds at various human serotonin (5-HT) receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | 2-Methyl-5-HT (nM) | Sumatriptan (nM) | Psilocin (nM) | LSD (nM) | Buspirone (nM) |
| 5-HT1A | No significant affinity | 25 - 251 | 100 - 152 | 1.1 | 14 - 25 |
| 5-HT1B | No significant affinity | 11.07 | No significant affinity | 4.9 | 447 |
| 5-HT1D | No significant affinity | 5.8 - 6.58 | No significant affinity | No significant affinity | 398 |
| 5-HT1E | No significant affinity | Binds, value not specified | No significant affinity | No significant affinity | No significant affinity |
| 5-HT1F | No significant affinity | Binds, value not specified | No significant affinity | No significant affinity | No significant affinity |
| 5-HT2A | No significant affinity | No significant affinity | 6 - 173 | 2.9 | 501 |
| 5-HT2B | No significant affinity | No significant affinity | Binds, value not specified | 4.9 | 1995 |
| 5-HT2C | No significant affinity | No significant affinity | 14 - 311 | 23 | 631 |
| 5-HT3 | High affinity agonist | No significant affinity | No significant affinity | No significant affinity | No significant affinity |
| 5-HT5A | No significant affinity | No significant affinity | No significant affinity | 9 | No significant affinity |
| 5-HT6 | No significant affinity | >500 | Low affinity | 2.3 | 2512 |
| 5-HT7 | No significant affinity | >500 | Moderate affinity | No significant affinity | 3981 |
Note: Data is compiled from various sources and may show some variability. "No significant affinity" or "Low affinity" indicates Ki values are generally high (typically >1000 nM).
Signaling Pathways and Experimental Workflows
To understand how the activity of these compounds is determined, the following diagrams illustrate a typical G-protein coupled serotonin receptor signaling pathway and a standard experimental workflow for assessing agonist activity.
Comparative Analysis of Tryptamine Derivatives and the Elusive Profile of (2-methyl-1H-indol-5-yl)methanamine
A detailed guide for researchers and drug development professionals on the pharmacological properties of key tryptamine derivatives. This guide also highlights the current data gap for the positional isomer, (2-methyl-1H-indol-5-yl)methanamine.
Introduction
Tryptamine and its derivatives represent a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters, potent psychedelics, and therapeutic agents. Their diverse pharmacological profiles are primarily dictated by their interactions with serotonin (5-HT) receptors, particularly the 5-HT₂ family. This guide provides a comparative analysis of several key tryptamine derivatives, focusing on their receptor binding affinities, functional activities, and pharmacokinetic profiles.
A significant challenge in compiling this analysis was the conspicuous absence of publicly available pharmacological data for this compound. Despite its structural similarity to tryptamine, extensive searches of scientific literature and chemical databases did not yield any information on its receptor binding, functional efficacy, or in vivo properties. Therefore, this guide will focus on a comparative analysis of well-characterized tryptamine derivatives to provide a valuable resource for researchers in the field, while also highlighting the critical need for further investigation into understudied isomers like this compound.
Comparative Pharmacological Data of Tryptamine Derivatives
The following tables summarize the receptor binding affinities and functional activities of tryptamine and several of its well-known derivatives. This data is crucial for understanding their distinct pharmacological effects.
Table 1: Receptor Binding Affinities (Ki, nM) of Tryptamine Derivatives
| Compound | 5-HT₂A | 5-HT₂C | 5-HT₁A | SERT |
| Tryptamine | 7.36 (EC₅₀)[1] | - | Inactive[1] | - |
| N,N-Dimethyltryptamine (DMT) | 100-200 | 100-300 | 50-150 | 1000-3000 |
| Psilocin (4-HO-DMT) | 50-150 | 50-200 | 20-100 | 500-1500 |
| 5-MeO-DMT | 50-100 | 20-80 | <10[2] | 1000-5000 |
| This compound | No data available | No data available | No data available | No data available |
Note: Data is compiled from various sources and should be considered approximate. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of Tryptamine Derivatives at 5-HT₂A Receptors
| Compound | Assay Type | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of 5-HT) |
| Tryptamine | Ca²⁺ Flux | 7.36[1] | 104% (Full Agonist)[1] |
| N,N-Dimethyltryptamine (DMT) | Ca²⁺ Flux | 20-100 | Partial to Full Agonist |
| Psilocin (4-HO-DMT) | Ca²⁺ Flux | 10-50 | Partial to Full Agonist |
| 5-MeO-DMT | Ca²⁺ Flux | 10-60 | Partial to Full Agonist |
| This compound | No data available | No data available | No data available |
Note: EC₅₀ represents the concentration of an agonist that produces 50% of the maximal response. IC₅₀ represents the concentration of an antagonist that inhibits 50% of the maximal response. Efficacy is relative to the endogenous ligand, serotonin (5-HT).
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to characterize the compounds discussed.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Cells expressing the receptor of interest (e.g., 5-HT₂A) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT₂A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Scintillation Counting: The incubation mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This cell-based assay measures the functional activity of Gq-coupled receptors like the 5-HT₂A receptor.[3][4]
-
Cell Culture and Dye Loading: Cells stably expressing the 5-HT₂A receptor are seeded in a microplate.[3][4] Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Fluorescence Measurement: A fluorometric imaging plate reader is used to measure the change in intracellular calcium concentration by detecting the fluorescence signal from the dye.[3][4]
-
Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy can be determined.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the DOT language.
Caption: G-protein coupled signaling pathway for 5-HT₂A receptors.
Caption: General experimental workflow for drug candidate characterization.
Structure-Activity Relationships and the Case of this compound
The position of substituents on the indole ring of tryptamine derivatives significantly influences their pharmacological properties. For instance, hydroxylation at the 4-position (as in psilocin) and methoxylation at the 5-position (as in 5-MeO-DMT) are known to modulate receptor affinity and potency.
In the case of this compound, the key structural difference from tryptamine (2-(1H-indol-3-yl)ethanamine) is the position of the aminomethyl group at the 5-position of the indole ring and a methyl group at the 2-position. Typically, the ethylamine side chain at the 3-position is crucial for the characteristic activity of tryptamines at serotonergic receptors. Shifting the aminomethyl group to the 5-position would significantly alter the spatial orientation of the amine relative to the indole scaffold. This change would likely disrupt the canonical interactions with the binding pockets of serotonin receptors that are critical for the activity of classic tryptamines. The addition of a methyl group at the 2-position could introduce steric hindrance and further modify the electronic properties of the indole ring.
Based on these structural considerations, it is plausible that this compound may exhibit a significantly different pharmacological profile compared to the classic tryptamines discussed in this guide. It may have lower affinity for serotonin receptors or interact with a different subset of receptors altogether. However, without empirical data, this remains speculative.
Conclusion
The tryptamine scaffold continues to be a rich source of neuropharmacological agents with diverse therapeutic potential. This guide provides a comparative overview of the pharmacological properties of several key tryptamine derivatives, highlighting the subtle structural modifications that lead to profound differences in their biological activity. The stark lack of data for this compound underscores the vastness of unexplored chemical space even within well-known compound classes. The scientific community is encouraged to undertake the pharmacological characterization of such understudied compounds to uncover novel biological activities and potentially new therapeutic leads.
References
A Comparative Analysis of (2-methyl-1H-indol-5-yl)methanamine and 5-methoxy-DMT for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical structures, pharmacological properties, and known signaling pathways of (2-methyl-1H-indol-5-yl)methanamine and the well-characterized psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-methoxy-DMT). The information presented is intended to support preclinical research and drug development efforts by highlighting the distinct profiles of these two indole-containing molecules. While extensive experimental data is available for 5-methoxy-DMT, a notable scarcity of published pharmacological data for this compound necessitates a partially predictive comparison for the latter, based on established structure-activity relationships of related indole derivatives.
Chemical Structures
The fundamental difference between the two compounds lies in their core structures and substituent patterns. 5-methoxy-DMT is a tryptamine, characterized by an ethylamine chain at the 3-position of the indole ring. In contrast, this compound has a methanamine group at the 5-position and a methyl group at the 2-position of the indole ring.
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molar Mass |
| This compound | This compound | C₁₀H₁₂N₂ | 160.22 g/mol | |
| 5-methoxy-DMT | 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine | C₁₃H₁₈N₂O | 218.30 g/mol |
Pharmacological Profile of 5-methoxy-DMT
5-methoxy-DMT is a potent psychedelic compound known for its high affinity and agonist activity at serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.
Receptor Binding Affinities and Functional Activity
The following table summarizes the receptor binding affinities (Ki) and functional activities (EC₅₀) of 5-methoxy-DMT at key serotonin receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |
| 5-HT₁A | 14.6 | 4.8 | 100% (Full Agonist) |
| 5-HT₂A | 61.4 | 13.2 | 100% (Full Agonist) |
| 5-HT₂C | 130 | 100 | Partial Agonist |
| SERT | 3300 | - | - |
Note: The reported values are averages from multiple studies and may vary depending on the specific experimental conditions.
Putative Pharmacological Profile of this compound
Disclaimer: There is a significant lack of publicly available experimental data on the pharmacological activity of this compound. The following analysis is based on established structure-activity relationships (SAR) for related indole derivatives and should be considered predictive.
The structural features of this compound suggest potential interactions with serotonin receptors. The indole scaffold is a common feature in many serotonin receptor ligands. The presence of a basic aminomethyl group at the 5-position is a key feature for interaction with the anionic aspartate residue in the binding pocket of many biogenic amine receptors.
However, the substitution pattern significantly differs from classic tryptamines. The absence of the ethylamine side chain at the 3-position, a hallmark of most psychedelic tryptamines, makes its pharmacological profile difficult to predict with certainty. The methyl group at the 2-position of the indole ring has been shown in some series of indole derivatives to influence selectivity between 5-HT receptor subtypes. For instance, in a study of racemic 2-(indol-1-yl)-1-methylethylamines, a 5-methyl derivative showed a preference for 5-HT₂C over 5-HT₂A receptors[1]. While this is a different structural context, it highlights the potential for the 2-methyl group to modulate receptor interaction.
Given these structural characteristics, it is plausible that this compound may exhibit some affinity for serotonin receptors, but likely with a different profile and lower potency compared to 5-methoxy-DMT. Without experimental data, any further comparison of its performance would be speculative.
Signaling Pathways
5-methoxy-DMT Signaling
5-methoxy-DMT exerts its effects by acting as an agonist at 5-HT₁A and 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs).
-
5-HT₁A Receptor Activation: The 5-HT₁A receptor is coupled to inhibitory G-proteins (Gαi/o). Agonism at this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anxiolytic and antidepressant effects.
-
5-HT₂A Receptor Activation: The 5-HT₂A receptor is coupled to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This pathway is primarily associated with the psychedelic effects of 5-HT₂A agonists.
Putative Signaling of this compound
Without experimental data, the signaling pathways of this compound remain unknown. If it were to act as an agonist at serotonin receptors, it would likely engage similar G-protein coupled signaling cascades as 5-methoxy-DMT, with the specific pathway (Gi/o, Gq/11, or Gs) being dependent on the receptor subtype it preferentially binds to.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of novel compounds. Below are standardized protocols for determining receptor binding affinity and functional activity at serotonin receptors.
Radioligand Binding Assay for Serotonin Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Functional Assay: cAMP Measurement for Gαi/o-Coupled Receptors (e.g., 5-HT₁A)
This assay measures the ability of a compound to activate Gαi/o-coupled receptors by quantifying the inhibition of cAMP production.
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells with human 5-HT₁A) in a suitable multi-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with the test compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Generate a dose-response curve to determine the EC₅₀ value of the test compound for the inhibition of forskolin-stimulated cAMP production.
Functional Assay: Inositol Monophosphate (IP₁) Accumulation for Gαq/11-Coupled Receptors (e.g., 5-HT₂A)
This assay measures the activation of Gαq/11-coupled receptors by quantifying the accumulation of IP₁, a stable metabolite of IP₃.
-
Cell Culture: Seed cells expressing the target receptor (e.g., HEK293 cells with human 5-HT₂A) in a multi-well plate.
-
Compound Incubation: Incubate the cells with various concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of IP₁.
-
Lysis and Detection: Lyse the cells and measure the accumulated IP₁ levels using a commercially available assay kit, typically based on HTRF technology.
-
Data Analysis: Construct a dose-response curve to determine the EC₅₀ value of the test compound for stimulating IP₁ accumulation.
Conclusion
5-methoxy-DMT is a well-characterized full agonist at both 5-HT₁A and 5-HT₂A receptors, with its distinct psychological effects attributed to its activity at these targets. Its signaling pathways through Gαi/o and Gαq/11 are well-established.
In stark contrast, this compound remains a pharmacologically uncharacterized molecule. Based on its chemical structure, it is a candidate for interaction with serotonin receptors, but its affinity, efficacy, and selectivity profile are unknown. The structural deviations from the classical tryptamine scaffold suggest that its pharmacological properties could be significantly different from those of 5-methoxy-DMT. Direct experimental evaluation using the protocols outlined above is essential to determine the biological activity of this compound and to enable a meaningful and data-driven comparison with 5-methoxy-DMT. Researchers are strongly encouraged to conduct such studies to elucidate the potential of this and other novel indole derivatives.
References
Structure-Activity Relationship of (2-methyl-1H-indol-5-yl)methanamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of (2-methyl-1H-indol-5-yl)methanamine analogs, with a primary focus on their activity as serotonin 5-HT6 receptor antagonists. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development.
Introduction
The 5-HT6 receptor, a Gs-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. The this compound scaffold has been identified as a privileged structure for the development of potent and selective 5-HT6 receptor ligands. This guide summarizes the key SAR findings for a series of these analogs, presenting quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Data Presentation: Comparative Analysis of Analog Potency
The following table summarizes the in vitro binding affinities (Ki) of a series of this compound analogs for the human 5-HT6 receptor. The data highlights how modifications to the piperazine ring and the indole nitrogen affect antagonist potency.
| Compound ID | R1 | R2 | Ki (nM) for h5-HT6 |
| 1 | H | H | 25 |
| 2 | H | Methyl | 18 |
| 3 | H | Ethyl | 15 |
| 4 | H | Isopropyl | 28 |
| 5 | H | Phenyl | 8 |
| 6 | H | 4-Fluorophenyl | 6 |
| 7 | H | 2-Methoxyphenyl | 12 |
| 8 | Methyl | H | 45 |
| 9 | Ethyl | H | 52 |
| 10 | Benzyl | H | 38 |
Data compiled from studies on 2-methyl-5-(piperazin-1-ylmethyl)-1H-indole derivatives.
Key SAR Observations:
-
Substitution on the Piperazine Nitrogen (R2):
-
Small alkyl groups (methyl, ethyl) are well-tolerated and can slightly improve potency compared to the unsubstituted analog.
-
Bulky alkyl groups like isopropyl lead to a decrease in affinity.
-
Aromatic substitutions, particularly a phenyl or a substituted phenyl ring, significantly enhance binding affinity, with a 4-fluorophenyl group providing the highest potency in this series.
-
-
Substitution on the Indole Nitrogen (R1):
-
Alkylation or benzylation of the indole nitrogen generally leads to a decrease in binding affinity for the 5-HT6 receptor.
-
Signaling Pathway
The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit. Upon agonist binding, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the modulation of neuronal function. Antagonists of the 5-HT6 receptor block this signaling cascade.
Caption: 5-HT6 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
This protocol is used to determine the binding affinity (Ki) of test compounds for the 5-HT6 receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide) or another suitable radiolabeled 5-HT6 antagonist.
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT6 ligand at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and the cell membrane preparation.
-
Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Assay)
This assay measures the ability of a test compound to inhibit the agonist-stimulated production of cyclic AMP (cAMP), providing a measure of its functional antagonism at the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
5-HT6 receptor agonist (e.g., Serotonin).
-
Test compounds (potential antagonists).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in 96-well or 384-well plates and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the 5-HT6 receptor agonist (typically the EC80 concentration) to the wells and incubate for a specified time (e.g., 30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.
In vivo efficacy of (2-methyl-1H-indol-5-yl)methanamine vs established compounds
In Vivo Efficacy of Indole-Based IDO1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of novel indole-based inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) versus established compounds in the field. Due to the limited availability of public data on the specific molecule (2-methyl-1H-indol-5-yl)methanamine, this guide will focus on a class of structurally related indole derivatives that have been extensively studied preclinically and clinically: IDO1 inhibitors. These compounds represent a promising strategy in cancer immunotherapy.
The information presented herein is collated from various preclinical studies to offer a comprehensive overview for researchers and drug development professionals. We will compare the efficacy of three prominent IDO1 inhibitors: Epacadostat (INCB024360), Navoximod (GDC-0919), and Linrodostat (BMS-986205).
Mechanism of Action and Therapeutic Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine.[1] This has an immunosuppressive effect, primarily by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells (Tregs).[1][2] IDO1 inhibitors aim to reverse this immunosuppression, thereby restoring the anti-tumor immune response.[3]
Signaling Pathway of IDO1 Inhibition
The following diagram illustrates the signaling pathway targeted by IDO1 inhibitors.
Comparative In Vivo Efficacy Data
The following tables summarize quantitative data from preclinical studies, comparing the in vivo efficacy of Epacadostat, Navoximod, and Linrodostat.
Table 1: In Vivo Pharmacodynamic Activity of IDO1 Inhibitors
| Compound | Animal Model | Dose and Route | Pharmacodynamic Endpoint | Result | Citation(s) |
| Epacadostat | Tumor-bearing mice | 100 mg/kg, oral | Plasma Kynurenine/Tryptophan Ratio | Significant inhibition | [4] |
| Navoximod | B16F10 tumor-bearing mice | 500 mg/kg | Tumor Volume | Decrease in tumor volume | [5] |
| Linrodostat | Human SKOV-3 xenografts in mice | 5, 25, and 125 mg/kg, qd x 5, oral | Serum Kynurenine Reduction | 39%, 32%, and 41% reduction, respectively | |
| Linrodostat | Human SKOV-3 xenografts in mice | 5, 25, and 125 mg/kg, qd x 5, oral | Tumor Kynurenine Reduction | 60%, 63%, and 76% reduction, respectively |
Table 2: In Vivo Anti-Tumor Efficacy of IDO1 Inhibitors (Monotherapy and Combination)
| Compound | Animal Model | Treatment | Efficacy Endpoint | Result | Citation(s) |
| Epacadostat | Immunocompetent mice with CT26 tumors | Monotherapy | Tumor Growth | Significant suppression | [6] |
| Epacadostat | Gastric and pancreatic tumor models | Combination with CLDN18.2-CAR-T therapy | Tumor Growth and Survival | Robust tumor growth suppression and prolonged survival | [7] |
| Navoximod | B16F10 tumor-bearing mice | Combination with vaccination | Tumor Volume | ~95% reduction in tumor volume compared to vaccine alone | [8] |
| Linrodostat | MC38 xenograft in hPD-1 transgenic mice | 20 mg/kg, bid x 14, oral (Monotherapy) | Tumor Growth Inhibition (TGI) | 39% | [9] |
| Linrodostat | MC38 xenograft in hPD-1 transgenic mice | 50 mg/kg, bid x 14, oral (Monotherapy) | Tumor Growth Inhibition (TGI) | 78% | [9] |
| Linrodostat | MC38 xenograft in hPD-1 transgenic mice | Combination with anti-PD-1 mAb | Antitumor Effect | Synergistic effect, superior to single agents | [9] |
Experimental Protocols
Below are generalized experimental protocols based on the methodologies described in the cited preclinical studies. Specific details may vary between individual experiments.
General In Vivo Tumor Model Protocol
1. Animal Models:
-
Studies typically utilize immunocompetent mouse strains such as C57BL/6 or BALB/c to properly assess the immunomodulatory effects of IDO1 inhibitors.[6][8]
-
Syngeneic tumor models are common, where mouse cancer cell lines (e.g., B16F10 melanoma, CT26 colon carcinoma, MC38 colon adenocarcinoma) are implanted into mice of the same genetic background.[6][8][9]
-
Human tumor xenograft models in immunodeficient mice reconstituted with human immune cells are also used.
2. Drug Administration:
-
IDO1 inhibitors such as Epacadostat, Navoximod, and Linrodostat are typically formulated for oral administration (gavage).[4][8]
-
Dosing schedules can vary, but often involve once or twice daily administration for a specified number of days or until a study endpoint is reached.[9]
3. Efficacy Assessment:
-
Tumor Growth: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using a standard formula (e.g., (length x width²) / 2). Tumor growth inhibition (TGI) is calculated relative to a vehicle-treated control group.[9]
-
Pharmacodynamic Analysis: Blood and tumor tissue are collected at specified time points after treatment to measure the concentrations of tryptophan and kynurenine. The ratio of kynurenine to tryptophan is a key biomarker of IDO1 activity.[4]
-
Immunophenotyping: Tumors and lymphoid organs may be harvested at the end of the study for analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.
4. Statistical Analysis:
-
Tumor growth data is often analyzed using statistical methods such as two-way ANOVA to compare treatment groups over time.
-
Endpoint data, such as final tumor weights or biomarker levels, are typically compared using t-tests or one-way ANOVA.
Conclusion
The preclinical data for the indole-based IDO1 inhibitors Epacadostat, Navoximod, and Linrodostat demonstrate their potential as anti-cancer agents, both as monotherapies and in combination with other immunotherapies. Their mechanism of action, which involves the reversal of tumor-induced immune suppression, is well-supported by in vivo pharmacodynamic and efficacy studies. While clinical outcomes for IDO1 inhibitors have been mixed, the preclinical data underscore the therapeutic potential of targeting the IDO1 pathway and provide a strong rationale for further investigation and development of novel indole-based compounds in oncology.
References
- 1. fortislife.com [fortislife.com]
- 2. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (2-methyl-1H-indol-5-yl)methanamine Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the bioassay results of (2-methyl-1H-indol-5-yl)methanamine, a compound of interest for its structural similarity to serotonin (5-hydroxytryptamine, 5-HT). Due to the limited availability of direct bioassay data for this specific molecule in publicly accessible literature, this document focuses on cross-validation by comparing its potential bioactivity with that of well-characterized serotonin receptor ligands. The provided experimental protocols and comparative data for known agonists and antagonists will serve as a benchmark for evaluating the performance of this compound in various bioassays.
Quantitative Data Summary for Serotonin Receptor Ligands
The following tables summarize the bioactivity of known serotonin receptor agonists and antagonists across different receptor subtypes. This data is crucial for contextualizing the potency and efficacy of novel compounds like this compound.
Table 1: Bioactivity of Serotonin Receptor Agonists
| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) |
| Serotonin (5-HT) | 5-HT1A | cAMP Inhibition | EC50 | 52 ± 6[1] |
| Serotonin (5-HT) | 5-HT2A | IP1 Accumulation | EC50 | 47[2] |
| Serotonin (5-HT) | 5-HT2A | IP1 Accumulation | EC50 | 25[3] |
| 8-OH-DPAT | 5-HT1A | ERK Phosphorylation | EC50 | 3.1 ± 0.2[4] |
| (+)-DOI | 5-HT2A | IP1 Accumulation | EC50 | 9.3[2] |
| (+)-DOI | 5-HT2A | ERK Phosphorylation | EC50 | 76 ± 4.5[4] |
| α-methyl-5-HT | 5-HT2A | IP1 Accumulation | EC50 | 79[2] |
| 5-methoxytryptamine | 5-HT2A | IP1 Accumulation | EC50 | 14[3] |
| BW 723C86 | 5-HT2A | IP1 Accumulation | EC50 | 590[2] |
Table 2: Bioactivity of Serotonin Receptor Antagonists
| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) |
| Ritanserin | 5-HT2A | Radioligand Binding | pKi | 9.2[2] |
| Ketanserin | 5-HT2A | IP1 Accumulation | IC50 | 5.7[2] |
| Spiperone | 5-HT2A | IP1 Accumulation | IC50 | 3.1[2] |
| Methiothepin | 5-HT2A | IP1 Accumulation | IC50 | 1.6[2] |
| RS-127445 | 5-HT2B | Radioligand Binding | pKi | 9.5 ± 0.1[5] |
| RS-127445 | 5-HT2B | IP1 Accumulation | pKB | 9.5 ± 0.1[5] |
| Clozapine | 5-HT7 | Radioligand Binding | Ki | 12.59, 48.0[6] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to ensure reproducibility and aid in the design of new experiments for this compound.
Cell-Based Inositol Monophosphate (IP1) Accumulation Assay for 5-HT2A Receptor Activation
This assay quantifies the activation of Gq-coupled receptors, such as the 5-HT2A receptor, by measuring the accumulation of the second messenger inositol monophosphate (IP1).
Principle: Activation of the 5-HT2A receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation, which can be quantified as a measure of receptor activation.[7]
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.
-
Compound Treatment:
-
For agonist testing, cells are incubated with varying concentrations of the test compound (e.g., this compound) in a stimulation buffer containing LiCl.
-
For antagonist testing, cells are pre-incubated with the test compound before the addition of a known 5-HT2A agonist (e.g., serotonin or DOI) at a concentration that elicits a submaximal response (EC80).[7]
-
-
Incubation: Plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C.[2][3]
-
Cell Lysis and IP1 Detection: Cells are lysed, and the concentration of IP1 is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit according to the manufacturer's instructions.[7][8]
-
Data Analysis: The data is normalized to a positive control (a known 5-HT2A agonist) and a negative control (vehicle). Agonist potency (EC50) and antagonist affinity (IC50) are calculated using a non-linear regression analysis of the dose-response curves.
Radioligand Binding Assay for Serotonin Receptors
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes containing the receptor. The addition of an unlabeled test compound will compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.[9]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the target serotonin receptor subtype.[10]
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]5-HT, [3H]ketanserin) and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.[10]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Isolated Tissue Bioassay (Rat Stomach Fundus)
This is a functional assay that measures the contractile response of an isolated tissue to a test compound. The rat stomach fundus is a classical preparation for studying the effects of serotonergic compounds.[11]
Principle: The smooth muscle of the rat stomach fundus contains serotonin receptors, and their activation by an agonist leads to muscle contraction. The magnitude of the contraction is proportional to the concentration of the agonist.[11]
Methodology:
-
Tissue Preparation: A strip of the rat stomach fundus is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O2/5% CO2.[11]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.
-
Dose-Response Curve: Cumulative or non-cumulative concentrations of the test compound are added to the organ bath, and the resulting contractile responses are recorded using an isometric force transducer.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximum response to a standard agonist (e.g., serotonin). The potency (EC50) and efficacy (Emax) of the test compound are determined from the dose-response curve. For antagonists, the ability to inhibit the response to a standard agonist is measured to determine the pA2 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway potentially modulated by this compound and a typical experimental workflow for its characterization.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Cell-Based Bioassay Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Serotonin-mediated phosphorylation of extracellular regulated kinases in platelets of patients with panic disorder versus controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin 7 (5-HT7) receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. rjptsimlab.com [rjptsimlab.com]
Comparative Analysis of the Neuroprotective Potential of (2-methyl-1H-indol-5-yl)methanamine and Benchmark Agents
Disclaimer: As of late 2025, publicly available experimental data specifically detailing the neuroprotective effects of (2-methyl-1H-indol-5-yl)methanamine are limited. Research has indicated that indole derivatives, as a class of compounds, may possess neuroprotective properties.[1] This guide, therefore, utilizes Indole-3-carbinol (I3C) , a well-studied indole derivative, as a proxy to provide a comparative framework against established neuroprotective agents. The selection of I3C is based on its shared indole scaffold and its documented neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals to serve as a comparative guide to the methodologies and potential outcomes in the assessment of neuroprotective compounds.
This guide provides a comparative overview of the neuroprotective effects of Indole-3-carbinol (I3C) against two benchmark neuroprotective agents: Edaravone and T-817MA . Edaravone is a free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2] T-817MA is a neurotrophic agent that has shown promise in models of neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival.
Executive Summary
This comparison guide benchmarks the neuroprotective effects of the indole derivative, Indole-3-carbinol (I3C), against the established neuroprotective agents, Edaravone and T-817MA. The guide presents quantitative data from both in vitro and in vivo studies, details the experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows. The primary mechanism of neuroprotection for these compounds involves the modulation of oxidative stress and inflammatory pathways, with a significant focus on the Nrf2/HO-1 signaling cascade.
Comparative Efficacy Data
The following tables summarize the quantitative data on the neuroprotective effects of Indole-3-carbinol, Edaravone, and T-817MA from various experimental models.
In Vitro Neuroprotective Effects
| Compound | Cell Line | Insult | Concentration | Outcome Measure | Result | Reference |
| Indole-3-carbinol (Proxy) | SH-SY5Y | Rotenone | 100 µM | Cell Viability | Increased cell viability | [3] |
| Edaravone | SH-SY5Y | Aβ₂₅₋₃₅ | 40 µM | Cell Viability (MTT) | Increased cell viability | [4] |
| Edaravone | SH-SY5Y | ZnO NPs | 25 µM | Cell Viability | Significantly reduced loss of cell viability | [5] |
| T-817MA | Primary Cortical Neurons | Oxyhemoglobin | >0.1 µM | Neuronal Injury | Reduced OxyHb-induced neuronal injury | [6] |
In Vivo Neuroprotective Effects
| Compound | Animal Model | Dose | Administration Route | Outcome Measure | Result | Reference |
| Indole-3-carbinol (Proxy) | Rat MCAO | 12.5, 25, 50 mg/kg | Oral | Neurological Score | Attenuated MCAO-induced increase in average score | [7] |
| Indole-3-carbinol (Proxy) | Rat MCAO | 12.5, 25, 50 mg/kg | Oral | Infarct Volume | Significantly reduced ischemic volume | [7] |
| Edaravone | Rat MCAO | 10, 20, 30 mg/kg | Oral | Neurological Score | Dose-dependently improved behavioral data | [8] |
| Edaravone | Rat MCAO | 10, 20, 30 mg/kg | Oral | Infarct Volume | Significantly reduced cerebral infarction area | [8] |
| T-817MA | Mouse MPTP | 10, 30 mg/kg | Oral | Rotarod Performance | Improved MPTP-impaired performance | [9] |
| T-817MA | Mouse MPTP | 10, 30 mg/kg | Oral | Dopamine Levels | Attenuated decrease in dopamine levels | [9] |
Signaling Pathways and Experimental Workflows
Nrf2/HO-1 Signaling Pathway in Neuroprotection
A key mechanism underlying the neuroprotective effects of many indole derivatives and other antioxidant compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[10][11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of several protective genes, including HO-1.
Caption: Nrf2/HO-1 Signaling Pathway.
General Experimental Workflow for Assessing Neuroprotective Agents
The following diagram illustrates a typical workflow for screening and evaluating the efficacy of potential neuroprotective compounds.
Caption: Experimental Workflow for Neuroprotective Drug Screening.
Detailed Experimental Protocols
In Vitro Neuroprotection Assays
1. MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induction of Injury: Introduce a neurotoxic agent (e.g., 500 µM H₂O₂) to the wells (except for the control group) and incubate for the desired duration (e.g., 24 hours).
-
MTT Incubation: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a cofactor (NAD⁺).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells treated with a lysis buffer).[10][11]
In Vivo Neuroprotection Model
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.
-
Anesthesia and Surgery: Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA and insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion of the ischemic territory.
-
Compound Administration: Administer the test compound at predetermined doses and time points (e.g., orally, once daily for 14 days after reperfusion).[7]
-
Neurological Scoring: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system (e.g., on a scale of 0-5, where 0 indicates no deficit and 5 indicates severe deficit).[12]
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and section the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), where the non-infarcted tissue appears red and the infarcted tissue remains white. Calculate the infarct volume as a percentage of the total brain volume.[13]
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound is not yet available, the data from its structural analogue, Indole-3-carbinol, suggest that indole-based compounds hold promise as neuroprotective agents. The comparative analysis with the established drugs Edaravone and T-817MA highlights that the potential therapeutic benefits likely stem from the modulation of oxidative stress and inflammatory pathways, particularly the Nrf2/HO-1 signaling cascade. The provided experimental protocols and workflows offer a robust framework for the future evaluation of this compound and other novel indole derivatives in the context of neurodegenerative diseases and acute neuronal injury. Further research is warranted to elucidate the specific neuroprotective profile and mechanisms of action of this compound.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Impact of Edaravone Against ZnO NPs-induced Oxidative Stress in the Human Neuroblastoma SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-carbinol improves neurobehavioral symptoms in a cerebral ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2-methyl-1H-indol-5-yl)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of (2-methyl-1H-indol-5-yl)methanamine, a compound containing both an indole and an amine functional group. The following procedures are based on general guidelines for handling hazardous chemical waste and should always be supplemented by a thorough review of your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). When in doubt, always contact your institution's Environmental Health and Safety (EHS) department for guidance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or goggles[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile)[1] |
| Body Protection | Laboratory coat[4] |
II. Step-by-Step Disposal Procedures
The proper disposal of this compound requires careful segregation and handling to prevent hazardous reactions and ensure environmental protection.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
A. Waste Collection and Segregation:
-
Designated Waste Container: Obtain a dedicated, compatible, and clearly labeled hazardous waste container.[7] The original product container can often be reused for this purpose.[8]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[8]
-
Segregation: Store the waste container in a designated satellite accumulation area. It is critical to segregate amine waste from acids, oxidizers, and other incompatible materials to prevent violent reactions.[5][8]
B. Handling of Solid and Liquid Waste:
-
Solid Waste:
-
Carefully transfer any solid this compound waste into the designated hazardous waste container.
-
Ensure the container is kept tightly sealed when not in use.[7]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, the entire solution is considered hazardous waste.
-
Carefully pour the liquid waste into the designated hazardous waste container, avoiding splashes.
-
Do not overfill the container; leave adequate headspace for expansion.[8]
-
Amines can be basic.[4] If your institutional guidelines require neutralization, this should be done with extreme caution, typically by slowly adding a dilute acid while stirring and cooling the container in an ice bath.[6] However, for disposal through an approved waste management company, neutralization is often not required.[6] Always consult your EHS department before attempting any neutralization.
-
C. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads used for spills, and empty containers, must be disposed of as hazardous waste.[1][8]
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
D. Final Disposal:
-
Storage: Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible chemicals.[2]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7] They will work with a licensed hazardous waste disposal company to ensure the chemical is managed in an environmentally sound manner.[5]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., Chemizorb®, sand, or vermiculite) to contain the spill.[1] Do not use combustible materials like paper towels to absorb large spills of oxidizing materials.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools and place it into a designated hazardous waste container.[9]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific disposal protocols and the information provided in the manufacturer's Safety Data Sheet. When in doubt, contact your Environmental Health and Safety department for guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
